Technical Documentation Center

1-(5-Fluoro-3-methylpyridin-2-YL)piperazinehcl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Fluoro-3-methylpyridin-2-YL)piperazinehcl
  • CAS: 2055359-81-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanism of Action of Fluorinated Pyridinylpiperazines in Drug Discovery

Abstract: The fluorinated pyridinylpiperazine scaffold represents a privileged motif in modern medicinal chemistry, appearing in a diverse array of therapeutic agents. The strategic incorporation of fluorine into the pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The fluorinated pyridinylpiperazine scaffold represents a privileged motif in modern medicinal chemistry, appearing in a diverse array of therapeutic agents. The strategic incorporation of fluorine into the pyridinylpiperazine core profoundly influences the molecule's physicochemical properties, modulating its potency, selectivity, metabolic stability, and overall pharmacokinetic and pharmacodynamic profile.[1][2] This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this chemical class, with a particular focus on enzyme inhibition. We will dissect a detailed case study of mechanism-based inactivation of Cytochrome P450 2D6 (CYP2D6), outline the key experimental protocols used to elucidate such mechanisms, and discuss the broader structure-activity relationships that govern the biological activity of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage this versatile scaffold in therapeutic design.

Part 1: The Fluorinated Pyridinylpiperazine Scaffold: A Strategic Architectural Choice

The pyridinylpiperazine structure is a cornerstone in drug design, known for its ability to interact with a wide range of biological targets. The pyridine ring, a bioisostere of a phenyl group, offers a basic nitrogen atom that can serve as a hydrogen bond acceptor, while the piperazine ring provides a versatile linker with two nitrogen atoms that can be functionalized to fine-tune solubility, basicity, and target engagement.[3]

The introduction of fluorine, the most electronegative element, is a deliberate and strategic decision in the design of these molecules.[4] Its small size allows it to replace hydrogen without a significant steric penalty, yet its electronic properties can dramatically alter the molecule's behavior:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[5]

  • Basicity (pKa) Modulation: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby nitrogen atoms, such as those in the pyridine or piperazine rings.[6] This can be crucial for optimizing a compound's solubility, membrane permeability, and off-target activity (e.g., reducing hERG channel affinity).

  • Binding Affinity and Selectivity: Fluorine can engage in unique, non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity for the intended target.[4]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for optimal target engagement.[5]

Part 2: Primary Mechanism of Action: Enzyme Inhibition

A predominant mechanism of action for many fluorinated pyridinylpiperazines is the inhibition of key enzymes involved in physiological and pathological processes. This inhibition can be either reversible (competitive, non-competitive) or irreversible, with the latter often involving the formation of a stable covalent bond between the inhibitor and the enzyme.

Case Study: Mechanism-Based Inactivation of Cytochrome P450 2D6 (CYP2D6)

CYP2D6 is a critical enzyme responsible for the metabolism of approximately 25% of clinically used drugs.[7] Inhibition of this enzyme is a major cause of drug-drug interactions. Certain fluorinated pyridinyl- and pyrimidinyl-piperazine derivatives have been identified as potent mechanism-based inactivators (also known as "suicide inhibitors") of CYP2D6.[8]

2.1.1. The Inactivation Pathway

Mechanism-based inactivation is a multi-step process where the enzyme itself converts the inhibitor into a reactive species. This species then covalently binds to the enzyme, leading to its irreversible inactivation.

CYP2D6_Inactivation_Pathway cluster_0 CYP2D6 Active Site Drug Fluorinated Pyridinylpiperazine (I) Enzyme CYP2D6 (E) EI_Complex Enzyme-Inhibitor Complex (E-I) Metabolism Metabolic Activation EI_Complex->Metabolism EI_Complex->Metabolism 2. Catalysis Reactive_Intermediate Reactive Intermediate (I*) Metabolism->Reactive_Intermediate Covalent_Complex Covalently Bound Inactive Enzyme (E-I*) Metabolism->Covalent_Complex 3. Covalent Adduct Formation Reactive_Intermediate->Covalent_Complex start->Drug 1. Binding

Caption: General pathway for mechanism-based enzyme inactivation.

In this pathway, the fluorinated pyridinylpiperazine (I) first binds reversibly to the active site of CYP2D6 (E). The enzyme then begins its normal catalytic cycle, attempting to oxidize the inhibitor. This process, however, transforms the inhibitor into a highly reactive electrophilic intermediate (I*). Before this intermediate can dissociate from the active site, it attacks a nucleophilic residue (e.g., a cysteine or serine) on the enzyme, forming a stable covalent bond and rendering the enzyme permanently inactive.[8]

2.1.2. Experimental Elucidation of the Mechanism

Confirming a mechanism-based inactivation requires a series of specific experiments designed to demonstrate time-dependence, NADPH-dependence (for P450s), and irreversibility. The causality behind these experimental choices is to systematically rule out other forms of inhibition.

Experimental Workflow for Identifying Mechanism-Based Inactivation

MBI_Workflow start Start: Suspected Inhibitor preincubation Pre-incubation with Microsomes, Inhibitor, and NADPH start->preincubation dilution Dilute sample to reduce competitive inhibition preincubation->dilution probe_assay Add specific CYP2D6 probe substrate (e.g., Dextromethorphan) dilution->probe_assay measure_activity Measure product formation (e.g., Dextrorphan) probe_assay->measure_activity decision_time Is inhibition time-dependent? measure_activity->decision_time decision_nadph Is inhibition NADPH-dependent? decision_time->decision_nadph Yes result_not_mbi Conclusion: Reversible Inhibition decision_time->result_not_mbi No decision_dialysis Is activity restored after dialysis? decision_nadph->decision_dialysis Yes decision_nadph->result_not_mbi No result_mbi Conclusion: Mechanism-Based Inactivation decision_dialysis->result_mbi No decision_dialysis->result_not_mbi Yes

Caption: Logical workflow for confirming mechanism-based inactivation.

Protocol 1: Time- and NADPH-Dependent Inactivation Assay

  • Rationale: To demonstrate that inactivation requires enzymatic processing (NADPH-dependence) and occurs over time, which are hallmarks of mechanism-based inactivation, distinguishing it from simple reversible inhibition which is typically instantaneous.

  • Methodology:

    • Prepare a primary incubation mixture containing human liver microsomes (or recombinant CYP2D6) and the fluorinated pyridinylpiperazine test compound in a phosphate buffer.

    • Divide the mixture into two sets of aliquots: one set receives NADPH to initiate the reaction (+NADPH), and the other receives a buffer control (-NADPH).

    • Incubate both sets at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from both the +NADPH and -NADPH groups.

    • Immediately dilute the removed aliquot into a secondary incubation mixture containing a high concentration of a specific CYP2D6 probe substrate (e.g., dextromethorphan). This dilution step is critical to minimize any remaining competitive inhibition from the test compound.

    • Allow the secondary reaction to proceed for a short, fixed period.

    • Quench the reaction (e.g., with acetonitrile) and analyze the formation of the product (e.g., dextrorphan) via LC-MS/MS.

    • Self-Validation: A progressive decrease in enzyme activity only in the +NADPH samples confirms time- and cofactor-dependent inactivation. The -NADPH samples serve as the internal control for enzyme stability.

Protocol 2: Dialysis Experiment to Confirm Irreversibility

  • Rationale: To differentiate between tight-binding reversible inhibition and irreversible (covalent) inhibition. Dialysis will remove unbound or weakly bound inhibitors, restoring enzyme activity if the inhibition is reversible. If the inhibition is irreversible, activity will not be restored.

  • Methodology:

    • Perform a large-scale pre-incubation of microsomes with the test compound and NADPH for a sufficient time to achieve maximal inactivation. A control incubation is run without the test compound.

    • Place both the inhibited and control microsomal samples into dialysis cassettes (e.g., 10 kDa MWCO).

    • Dialyze extensively against several changes of a large volume of cold phosphate buffer over 24-48 hours.

    • After dialysis, recover the microsomal samples and measure the remaining CYP2D6 activity using the probe substrate assay described in Protocol 1.

    • Self-Validation: Failure to restore enzyme activity in the sample incubated with the test compound, compared to the fully active dialyzed control, provides strong evidence of irreversible inhibition.[8]

2.1.3. Quantitative Analysis

The potency of a mechanism-based inactivator is defined by two key parameters: the maximal rate of inactivation (kinact) and the inhibitor concentration that produces half-maximal inactivation (KI). These values are crucial for predicting the clinical significance of a drug-drug interaction.

CompoundEnzyme SourceKI (µM)kinact (min-1)Reference
SCH 66712Human Liver Microsomes4.80.14[8]
SCH 66712Recombinant CYP2D60.550.32[8]

Table 1: Kinetic parameters for the mechanism-based inactivation of CYP2D6 by 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712). Data demonstrates potent inactivation.[8]

Inhibition of Other Key Enzyme Targets

The principles of enzyme inhibition extend to other targets. The specific mechanism can vary, but the inclusion of the fluorinated pyridinylpiperazine motif is often central to achieving high potency.

  • Thymidylate Synthase (TS): While the classic inhibitors of TS are fluorinated pyrimidines like 5-Fluorouracil (5-FU), the mechanism is instructive. 5-FU is metabolized to FdUMP, which forms a ternary covalent complex with the enzyme and a cofactor.[9] This essentially irreversible inhibition halts DNA synthesis, leading to cytotoxic effects in cancer cells.[9][10] This demonstrates a well-established precedent for fluorine-containing heterocycles in forming covalent adducts with enzymes.

  • Fibroblast Activation Protein (FAP): Fluorinated quinolinecarboxamides containing a piperazine moiety have been developed as potent inhibitors of FAP, a serine protease overexpressed in many tumors. These compounds exhibit low nanomolar inhibitory activity and high selectivity.[11]

  • α-Glucosidase and Cholinesterases: Certain fluorine-substituted piperidine derivatives have shown remarkable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, highlighting their potential in diabetes treatment.[12]

Compound ClassTarget EnzymePotency (IC50)Therapeutic AreaReference
Fluoroethyltriazole-piperazineFAP1.7 nMOncology/Imaging[11]
Fluorinated Piperazine AnaloguePlasmodium falciparum90 nMAntimalarial[13]
Fluorine-substituted Piperidinesα-Glucosidase> Acarbose (standard)Diabetes[12]

Table 2: Examples of inhibitory activities of various fluorinated piperazine/piperidine derivatives against different enzyme targets.

Part 3: Structure-Activity Relationships (SAR)

The biological activity of fluorinated pyridinylpiperazines is highly dependent on the precise molecular architecture. Understanding the SAR is critical for optimizing potency and selectivity while minimizing off-target effects.

SAR_Diagram cluster_scaffold Fluorinated Pyridinylpiperazine Core Pyridine Pyridine Ring Piperazine Piperazine Ring Pyridine->Piperazine Linker A Fluorine (F) Substitution on Pyridine: - Position dictates pKa modulation. - Can block metabolic hotspots. - Enhances binding affinity. R_Group R Group Piperazine->R_Group Substitution B Piperazine Substitutions: - Governs solubility and cell permeability. - Critical for target recognition and potency. - Can be modified to tune selectivity. C Overall Conformation: - Fluorine can influence ring puckering and torsional angles, favoring a bioactive conformation.

Sources

Exploratory

"biological activity of 5-fluoropyridin-2-yl piperazine derivatives"

An In-depth Technical Guide to the Biological Activity of 5-Fluoropyridin-2-yl Piperazine Derivatives Introduction: The Privileged Scaffold in Modern Drug Discovery The piperazine ring, a six-membered heterocycle with tw...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 5-Fluoropyridin-2-yl Piperazine Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone of medicinal chemistry.[1][2] Its structural rigidity, high polarity, and capacity for hydrogen bonding often bestow favorable pharmacokinetic properties upon drug candidates, such as improved aqueous solubility and oral bioavailability.[1][3] This has established piperazine as a "privileged scaffold" found in numerous FDA-approved drugs.[4][5] When combined with a 5-fluoropyridin-2-yl moiety, the resulting derivatives gain unique electronic and metabolic characteristics. The electron-withdrawing fluorine atom can significantly alter the basicity of the pyridine nitrogen and influence receptor binding interactions, while the pyridine ring itself serves as a versatile bioisostere for other aromatic systems.

This guide provides a detailed exploration of the diverse biological activities exhibited by 5-fluoropyridin-2-yl piperazine derivatives, focusing on their therapeutic potential in oncology and central nervous system (CNS) disorders. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide robust experimental protocols for their evaluation.

Anticancer Activity: Targeting Cellular Proliferation

Arylpiperazine derivatives have garnered significant attention in oncology for their ability to induce cytotoxic effects in tumor cells through multiple mechanisms.[1] These compounds can interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][6] The incorporation of the 5-fluoropyridin-2-yl group can enhance the potency and selectivity of these anticancer agents.

Mechanism of Action

The anticancer effects of piperazine derivatives are often multifactorial:

  • Cell Cycle Arrest: Many derivatives have been shown to halt the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[7]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by modulating the expression of key regulatory proteins like the anti-apoptotic Bcl-2.[7]

  • Kinase Inhibition: The piperazine scaffold is a common feature in many kinase inhibitors, which block the signaling pathways that drive tumor growth.

  • Receptor Antagonism: Certain derivatives can block receptors, such as serotonin or dopamine receptors, that are aberrantly expressed in some cancers and contribute to their growth.[7]

General Synthetic Pathway

The synthesis of these derivatives often involves a nucleophilic aromatic substitution (SNAr) reaction, which is feasible due to the electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom.[8]

G A 2-Chloro-5-fluoropyridine C S N Ar Reaction (Base, Solvent, Heat) A->C B Substituted Piperazine (e.g., N-Boc-piperazine) B->C D Protected Intermediate C->D E Deprotection (e.g., TFA) D->E F Core Scaffold (1-(5-Fluoropyridin-2-yl)piperazine) E->F G Further Functionalization (Amide coupling, Alkylation, etc.) F->G H Final 5-Fluoropyridin-2-yl Piperazine Derivative G->H

Caption: General workflow for synthesizing 5-fluoropyridin-2-yl piperazine derivatives.

Quantitative Data Summary: Anticancer Efficacy

The anticancer efficacy of novel piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines. Lower values indicate higher potency.

Compound ClassCancer Cell LinePotency (IC₅₀/GI₅₀)Reference
Quinoxalinyl-piperazineMDA-MB-231 (Breast)5.8 µM[7]
Quinoxalinyl-piperazineA549 (Lung)6.5 µM[7]
Quinoxalinyl-piperazineHCT-116 (Colon)4.9 µM[7]
Vindoline-piperazine ConjugateMDA-MB-468 (Breast)1.00 µM (GI₅₀)[4]
Vindoline-piperazine ConjugateHOP-92 (Lung)1.35 µM (GI₅₀)[4]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system to assess the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-fluoropyridin-2-yl piperazine derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow start Start: Seed Cells in 96-well Plate step1 Incubate 24h (Cell Attachment) start->step1 step2 Treat with Serial Dilutions of Test Compound step1->step2 step3 Incubate 48-72h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate 4h (Formazan Formation) step4->step5 step6 Solubilize Formazan with DMSO step5->step6 step7 Read Absorbance at 570 nm step6->step7 end End: Calculate IC₅₀ Value step7->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Central Nervous System (CNS) Activity

Piperazine derivatives are widely recognized for their activity on neurotransmitter receptors, making them valuable scaffolds for treating CNS disorders like schizophrenia, depression, and anxiety.[9][10] They frequently act as ligands for dopamine (D₂) and serotonin (5-HT) receptors.[1]

Mechanism of Action: Antipsychotic Potential

Many antipsychotic drugs function by modulating dopaminergic and serotonergic signaling.[1] The 5-fluoropyridin-2-yl piperazine scaffold is particularly relevant for this application.

  • Dopamine D₂ Receptor Antagonism: Excessive dopamine activity is a key hypothesis in psychosis. These compounds can act as antagonists at D₂ receptors, blocking dopamine signaling.[9]

  • Serotonin 5-HT₁ₐ Receptor Agonism/Partial Agonism: Activation of 5-HT₁ₐ receptors is associated with anxiolytic and antidepressant effects.[9][11] Aripiprazole, a well-known antipsychotic with a piperazine core, acts as a partial agonist at both D₂ and 5-HT₁ₐ receptors.[10]

  • Serotonin 5-HT₂ₐ Receptor Antagonism: Blocking 5-HT₂ₐ receptors can help alleviate some of the negative symptoms of schizophrenia and reduce the extrapyramidal side effects associated with D₂ blockade.[1][10]

The unique pharmacology of a given derivative depends on its specific affinity and efficacy (agonist, antagonist, or partial agonist) at these different receptor subtypes.

CNS_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D₂ Receptor DA->D2R SHT Serotonin HT1A 5-HT₁ₐ Receptor SHT->HT1A HT2A 5-HT₂ₐ Receptor SHT->HT2A Signal Downstream Signaling (e.g., cAMP ↓, Ca²⁺ ↑) D2R->Signal HT1A->Signal HT2A->Signal Response Therapeutic Effect Signal->Response Compound 5-Fluoropyridin-2-yl Piperazine Derivative Compound->D2R Antagonism Compound->HT1A Agonism Compound->HT2A Antagonism

Caption: Interaction of piperazine derivatives with key CNS receptors.

Quantitative Data Summary: Receptor Binding Affinity

The potency of CNS-active compounds is measured by their binding affinity (Kᵢ) to target receptors. A lower Kᵢ value signifies a higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Reference
SLV313 (Arylpiperazine)Dopamine D₂High (pA₂=9.3)[9]
SLV313 (Arylpiperazine)Dopamine D₃High (pA₂=8.9)[9]
SLV313 (Arylpiperazine)Serotonin 5-HT₁ₐHigh (pEC₅₀=9.0)[9]
TFMPP (Arylpiperazine)Serotonin 5-HT₁ₐAgonist[11]
Aripiprazole (Arylpiperazine)Dopamine D₂ / 5-HT₁ₐPartial Agonist[10]
Experimental Protocol: Radioligand Receptor Binding Assay

This protocol details a method to determine the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., Dopamine D₂).

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human D₂ receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound.

  • Nonspecific Binding: In separate wells, add a high concentration of a known unlabeled ligand (e.g., Haloperidol) to determine nonspecific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The 5-fluoropyridin-2-yl piperazine scaffold represents a highly versatile and promising platform in medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and CNS-active agents. The synthetic tractability of the core structure allows for extensive modification, enabling the fine-tuning of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.[5] Future research should focus on exploring novel substitutions on the piperazine ring, elucidating detailed structure-activity relationships, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates identified in vitro. The continued investigation of this chemical class holds great promise for the development of next-generation therapeutics for complex diseases.

References

  • Benchchem. (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
  • MDPI. (2024, July 19). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Seba M C, et al. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11).
  • Singh, et al. (2025, March 6). Fused and Substituted Piperazines as Anticancer Agents: A Review.
  • (2024, April 29).
  • (2025, May 10). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice.
  • (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • (2026, March 9). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC.
  • (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • (n.d.). Piperazine derivatives of natural compounds with anticancer activity.
  • (2025, May 10). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice.
  • (2019, December 30). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine.
  • (n.d.). Piperazine Heterocycles as Potential Anticancer Agents: A Review.
  • MDPI. (2024, October 2). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Pharmacological Profiling and Analytical Workflows for Piperazine-Based Novel Psychoactive Substances

Executive Summary The proliferation of Novel Psychoactive Substances (NPS) has fundamentally disrupted traditional forensic and clinical toxicology frameworks. Among these, piperazine derivatives have emerged as a domina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The proliferation of Novel Psychoactive Substances (NPS) has fundamentally disrupted traditional forensic and clinical toxicology frameworks. Among these, piperazine derivatives have emerged as a dominant class of synthetic stimulants and hallucinogens. Originally investigated as anthelmintic agents and antidepressant candidates, these compounds have been diverted to the illicit market to circumvent legal restrictions and mimic the effects of scheduled substances like MDMA and amphetamines[1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers, toxicologists, and drug development professionals with a deep mechanistic understanding of piperazine-based NPS. This guide synthesizes their pharmacodynamics, toxicological profiles, and the self-validating analytical methodologies required for their robust detection in complex biological matrices.

Structural Classification and Pharmacodynamics

Piperazines are characterized by a core six-membered cyclic structure containing two nitrogen atoms at opposite positions[2]. The structural modifications of this core yield two primary subclasses of abused designer drugs:

  • Benzylpiperazines : Most notably 1-benzylpiperazine (BZP).

  • Phenylpiperazines : Including 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)[2].

Mechanism of Action

The psychoactive profile of piperazines is dictated by their interaction with the monoaminergic system, specifically altering the synaptic concentrations of dopamine (DA), noradrenaline (NA), and serotonin (5-HT)[3].

  • BZP (Dopaminergic/Noradrenergic Dominance): BZP acts primarily as a substrate-type releaser and reuptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET). By reversing the transporter flux, BZP triggers a massive efflux of DA and NA into the synaptic cleft, driving intense amphetamine-like stimulatory effects[2].

  • TFMPP & mCPP (Serotonergic Dominance): Phenylpiperazines exhibit high binding affinities for serotonin receptors (specifically 5-HT1 and 5-HT2A/2C) and the serotonin transporter (SERT)[4]. TFMPP acts as a direct agonist at 5-HT2A receptors, which is the primary mechanism driving its hallucinogenic properties[2].

Because BZP lacks significant serotonergic activity and TFMPP lacks dopaminergic activity, illicit manufacturers frequently co-administer them (often in a 2:1 or 1:1 ratio). This synergistic combination artificially reconstructs the entactogenic and hallucinogenic pharmacological profile of MDMA[2].

G BZP BZP (Benzylpiperazine) TFMPP TFMPP / mCPP BZP->TFMPP Synergistic Co-administration DAT DAT & NET Inhibition BZP->DAT SERT SERT Efflux & 5-HT Agonism TFMPP->SERT DA ↑ Dopamine / Noradrenaline DAT->DA HT ↑ Serotonin (5-HT) SERT->HT Stim Stimulant Effects DA->Stim Halluc Hallucinogenic Effects HT->Halluc

Fig 1: Pharmacodynamic pathways of BZP and TFMPP/mCPP driving monoaminergic efflux.

Toxicological and Psychopathological Impact

The polyreceptor affinity of piperazine derivatives results in a narrow therapeutic index and severe clinical toxicity. Acute intoxication manifests as a sympathomimetic toxidrome: severe tachycardia, hypertension, hyperthermia, and in severe cases, seizures and cellular apoptosis due to ATP depletion and mitochondrial membrane potential loss[3]. Furthermore, the intense serotonergic agonism of mCPP and TFMPP poses a critical risk for life-threatening serotonin syndrome[4].

Beyond acute physiological toxicity, piperazines exert a profound psychopathological impact. Systematic reviews of clinical literature demonstrate a strong causal relationship between piperazine abuse and the onset of acute substance-induced psychosis[5]. Patients frequently present with severe paranoia, delusions, and auditory/visual hallucinations. This psychotic deterioration is mechanistically linked to the sustained overstimulation of 5-HT2A and D2 receptors, mirroring the pathophysiology of schizophrenia-spectrum disorders[5].

Analytical Methodologies for Forensic and Clinical Detection

Detecting piperazine derivatives in biological matrices is analytically demanding. Traditional immunoassays fail to cross-react reliably with piperazines, leading to false negatives in standard emergency room drug screens[1]. Furthermore, while Gas Chromatography-Mass Spectrometry (GC-MS) is a staple of systematic toxicological analysis, piperazines are highly polar and non-volatile. Analyzing them via GC-MS requires tedious and time-consuming chemical derivatization steps[6].

Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard. LC-MS/MS allows for the direct injection of polar analytes without derivatization, drastically reducing sample turnaround time while providing unparalleled sensitivity and specificity through Multiple Reaction Monitoring (MRM)[7].

Quantitative Toxicokinetic Data Summary

The following table summarizes the expected concentration ranges of key piperazine derivatives in various biological compartments, providing a benchmark for calibrating analytical instruments[3],[6].

CompoundPrimary TargetBrain Conc. Range (μmol/L)Reported Serum Conc. (ng/mL)Urine Conc. Range (μg/mL)
BZP DAT, NET0.2 – 36.0260 – 5855.21 – 202.70
TFMPP 5-HT1, 5-HT2, SERT22.0 – 89.024 – 600.40 – 20.66
mCPP 5-HT2C, 5-HT3, SERT1.7 – 85.0~ 54N/A

Standardized Protocol: LC-MS/MS Quantification in Biological Matrices

To ensure analytical defensibility, protocols must be designed as self-validating systems. The following step-by-step methodology details the extraction and LC-MS/MS quantification of piperazines from serum/urine, explicitly outlining the causality behind each experimental choice.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 100 µL of the biological sample (serum or urine) into a microcentrifuge tube. Add 10 µL of stable isotopically labeled (SIL) internal standards (e.g., BZP-D7, TFMPP-D4). Add 300 µL of ice-cold acetonitrile (ACN). Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: The addition of SIL internal standards is an absolute requirement to correct for matrix-induced ion suppression and variations in extraction recovery during ionization. The ice-cold ACN rapidly alters the dielectric constant of the solution, inducing the denaturation and precipitation of endogenous proteins. Removing these macromolecular interferences prevents the clogging of the analytical column and drastically reduces baseline noise in the mass spectrometer.

Step 2: Chromatographic Separation
  • Action: Transfer the supernatant to an autosampler vial and inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B).

  • Causality: The hydrophobic C18 stationary phase effectively retains the non-polar regions of the piperazine ring. Formic acid acts as a critical ion-pairing agent; it ensures the basic nitrogen atoms of the piperazines remain fully protonated (M+H)+ . This prevents secondary, unpredictable interactions with residual silanols on the column silica, thereby eliminating peak tailing. Gradient elution dynamically narrows the chromatographic peak width, allowing for the baseline resolution of structural isomers within a rapid 15-minute run time[6].

Step 3: Mass Spectrometry (ESI+ MRM Detection)
  • Action: Operate the tandem mass spectrometer in Electrospray Ionization positive mode (ESI+). Program the instrument to monitor at least two Multiple Reaction Monitoring (MRM) transitions per analyte (one quantifier ion for abundance, one qualifier ion for structural confirmation).

  • Causality: ESI+ is the optimal ionization technique for basic nitrogenous compounds like piperazines, efficiently generating intact protonated precursor ions. The MRM mode provides extreme specificity: it isolates the specific precursor mass in Quadrupole 1 (Q1), fragments it via collision-induced dissociation (CID) with argon gas in Q2, and filters the specific product fragments in Q3. This double-mass-filtering effectively blinds the detector to isobaric background noise, ensuring forensic-grade specificity.

Step 4: Data Validation & Quality Control
  • Action: For every detected peak, calculate the ion ratio between the quantifier and qualifier transitions. Ensure this ratio falls within ±20% of the ratio established by the pure calibration standard.

  • Causality: Monitoring the ion ratio acts as a built-in, self-validating check for co-eluting matrix interferences. If an unseen endogenous molecule co-elutes with the piperazine and shares the primary mass transition, the ion ratio will skew outside the ±20% tolerance, immediately flagging the result as an analytical false positive.

Conclusion

The dynamic nature of the NPS market requires analytical scientists to maintain a rigorous, mechanistic understanding of emerging threats. Piperazine derivatives, through their potent manipulation of the DAT, NET, and SERT pathways, present severe toxicological and psychopathological risks. By abandoning outdated immunoassay screens in favor of targeted, self-validating LC-MS/MS workflows, laboratories can achieve the high-throughput specificity required to accurately identify and quantify these compounds, ultimately supporting better clinical interventions and forensic tracking.

References

  • Title: New Psychoactive Substances: Piperazines and Aminoindanes Source: Encyclopedia MDPI URL
  • Title: Piperazine Abuse and Psychosis: A Systematic Review of the Literature Source: MDPI URL
  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI URL
  • Title: Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals Source: PMC URL
  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: PMC URL
  • Source: srce.
  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: PMC URL

Sources

Protocols & Analytical Methods

Method

Application Note: Integration of 1-(5-Fluoro-3-methylpyridin-2-yl)piperazine in Antiviral Drug Design

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, piperazine scaffolds are universally recognized as "privileged structures" due to their favorable physicochemical properties and high frequency of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, piperazine scaffolds are universally recognized as "privileged structures" due to their favorable physicochemical properties and high frequency of success in clinical candidates . In the specific context of antiviral drug design—such as the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV or protease inhibitors for SARS-CoV-2—the piperazine ring often serves as a critical solubilizing linker and spatial vector .

However, unsubstituted piperazines often suffer from rapid oxidative metabolism and high basicity, which can limit oral bioavailability. The integration of the specific building block 1-(5-fluoro-3-methylpyridin-2-yl)piperazine (CAS: 2055359-81-2) directly addresses these liabilities through precise structural causality:

  • The 5-Fluoro Electronic Effect: The introduction of a highly electronegative fluorine atom at the 5-position of the pyridine ring serves a dual purpose. First, it acts as an electronegative shield, significantly enhancing metabolic stability by blocking cytochrome P450 (CYP450)-mediated oxidation at a classically vulnerable site. Second, its strong inductive electron-withdrawing effect modulates the pKa of the adjacent piperazine nitrogen, reducing its basicity to improve membrane permeability.

  • The 3-Methyl Steric Effect: The methyl group at the 3-position introduces critical ortho-steric hindrance. This forces the pyridine ring to twist out of coplanarity with the piperazine ring, locking the molecule into a specific, rigid bioactive conformation. This conformational restriction reduces the entropic penalty upon binding to deep, hydrophobic viral pockets (e.g., the NNRTI binding pocket of HIV-1 RT).

Rationale Core 1-(5-fluoro-3-methylpyridin-2-yl) piperazine Fluoro 5-Fluoro Substitution Core->Fluoro Methyl 3-Methyl Substitution Core->Methyl Piperazine Piperazine Ring Core->Piperazine Metabolism Metabolic Stability (Blocks CYP450 oxidation) Fluoro->Metabolism Electronegative shield PKa pKa Modulation (Reduces basicity) Fluoro->PKa Inductive effect Conformation Conformational Locking (Steric twist out of plane) Methyl->Conformation Ortho-steric clash Vector Solubilizing Linker (Attachment vector) Piperazine->Vector Secondary amine

Fig 1: Logical rationale for the structural features of the fluorinated pyridyl piperazine scaffold.

Quantitative Data: SAR Impact of the Scaffold

To illustrate the causality of these specific substitutions, the following table summarizes representative quantitative Structure-Activity Relationship (SAR) data during the hit-to-lead optimization of a bis(heteroaryl)piperazine (BHAP) antiviral candidate.

Compound DerivativeStructural FeaturesViral Target IC₅₀ (nM)Host CC₅₀ (µM)Selectivity Index (SI)HLM T₁/₂ (min)
Analog A Unsubstituted pyridyl piperazine1251512018
Analog B 3-Methyl substitution only421842822
Analog C 5-Fluoro-3-methyl substitution18 >50 >2777 >120

Table 1: Representative pharmacokinetic and pharmacodynamic improvements demonstrating the synergistic effect of steric locking (3-methyl) and metabolic shielding (5-fluoro) in human liver microsomes (HLM).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all workflows utilizing this building block must be designed as self-validating systems. A protocol is only valid if its internal controls and checkpoints pass predefined criteria.

Protocol A: Synthetic Integration via Buchwald-Hartwig Amination

This protocol details the attachment of the 1-(5-fluoro-3-methylpyridin-2-yl)piperazine building block to a core viral pharmacophore (e.g., an indole or quinoline core).

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the heteroaryl chloride core (1.0 eq) and 1-(5-fluoro-3-methylpyridin-2-yl)piperazine (1.2 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and sodium tert-butoxide (1.5 eq).

  • Reaction Conditions: Suspend the mixture in anhydrous toluene. Degas the solution via three freeze-pump-thaw cycles to remove oxygen (critical for preventing catalyst poisoning). Heat to 90°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint 1 (Conversion): Analyze an aliquot via LC-MS. Validation criteria: The reaction is only considered successful and ready for workup if the unreacted heteroaryl chloride peak is <5% and the desired product mass is the dominant signal.

  • Purification & Final QC: Purify via flash column chromatography (silica gel, DCM/MeOH gradient).

  • Self-Validation Checkpoint 2 (Purity): Perform ¹H-NMR, ¹³C-NMR, and HRMS. Validation criteria: The compound must exhibit >95% purity with no residual palladium or solvent peaks before proceeding to biological assays.

Protocol B: In Vitro Antiviral Efficacy & Cytotoxicity Assay

This protocol establishes a self-validating loop to ensure that observed antiviral activity is target-specific and not a result of generalized host-cell toxicity.

  • Cell Culture: Seed target host cells (e.g., MT-4 for HIV or Vero E6 for SARS-CoV-2) in 96-well opaque plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare 10-point, 3-fold serial dilutions of the synthesized Analog C in DMSO. Add to the cells, ensuring the final DMSO concentration is strictly ≤0.5%.

  • Viral Infection & Internal Controls: Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.01.

    • Control A (0% Inhibition): Vehicle-treated infected cells.

    • Control B (100% Viability): Mock-infected, vehicle-treated cells.

    • Control C (Benchmark): A known reference drug (e.g., Delavirdine or Remdesivir).

  • Parallel Cytotoxicity Screen: In a separate, uninfected plate, apply the exact same compound dilutions to determine the 50% cytotoxic concentration (CC₅₀).

  • Readout: After 72 hours, assess cell viability using a luminescent ATP detection assay (e.g., CellTiter-Glo).

  • Self-Validation Checkpoint 3 (Assay Integrity): Calculate the IC₅₀ of the reference drug. Validation criteria: The entire assay plate is rejected unless the reference drug IC₅₀ falls within ±3-fold of its historically established baseline.

  • Selectivity Index (SI) Calculation: Calculate SI = CC₅₀ / IC₅₀. Validation criteria: The compound is only validated as a true antiviral hit if SI > 50.

Workflow S1 1. Scaffold Synthesis (Buchwald-Hartwig/SNAr) QC1 Self-Validation: LC-MS/NMR Purity >95% S1->QC1 QC1->S1 Fail (Repurify) S2 2. In Vitro Antiviral Assay (Target Virus Infection) QC1->S2 Pass S3 3. Cytotoxicity Counter-Screen (Uninfected Host Cells) S2->S3 Parallel Screen QC2 Self-Validation: Reference Drug IC50 within historical range S3->QC2 S4 4. Selectivity Index (SI) Calculation (CC50 / IC50) QC2->S4 Validated Assay S4->S1 SI < 50 (Redesign) S5 5. ADME/Tox Profiling (Lead Optimization) S4->S5 SI > 50 (Hit to Lead)

Fig 2: Self-validating experimental workflow for antiviral hit-to-lead optimization.

References

  • Title: Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Application

"experimental procedure for N-arylation of piperazine with 2-halopyridines"

Executive Summary The N-arylation of piperazine to form 1-(2-pyridyl)piperazine derivatives is a foundational transformation in medicinal chemistry. The 2-pyridylpiperazine motif is a "privileged scaffold" frequently emb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-arylation of piperazine to form 1-(2-pyridyl)piperazine derivatives is a foundational transformation in medicinal chemistry. The 2-pyridylpiperazine motif is a "privileged scaffold" frequently embedded in neuroactive agents (e.g., 5-HT receptor ligands), antivirals, and kinase inhibitors [3]. However, the synthesis is often complicated by competing bis-arylation and functional group intolerance.

This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to execute the selective N-arylation of piperazine with 2-halopyridines. By analyzing the mechanistic dichotomy between Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling (Buchwald-Hartwig), this protocol establishes a self-validating methodology for high-yield, selective synthesis.

Mechanistic Pathways & Strategy Selection

The selection of the arylation methodology hinges on the electronic nature of the 2-halopyridine and the steric/electronic demands of the piperazine nucleophile.

The SNAr Advantage for 2-Halopyridines

Unlike unactivated aryl halides, 2-halopyridines are uniquely primed for SNAr. The electronegative nitrogen atom in the pyridine ring acts as an intramolecular electron-withdrawing group. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heterocycle and stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack at the 2-position. Consequently, 2-chloropyridine and 2-fluoropyridine can often be coupled with piperazines without the need for expensive transition-metal catalysts.

Transition-Metal Catalysis (Buchwald-Hartwig / Ni-Catalysis)

When the substrate contains sensitive functional groups that cannot withstand the harsh thermal conditions of SNAr (>100 °C), or when dealing with less reactive 2-bromopyridines, transition-metal catalysis is required.

  • Palladium Catalysis: The use of Pd2(dba)3 paired with highly active dialkylbiaryl phosphine ligands (e.g., RuPhos) or proazaphosphatranes (e.g., P(i-BuNCH2CH2)3N) facilitates the coupling of secondary amines at lower catalyst loadings and milder temperatures [1, 4].

  • Nickel Catalysis: Alternatively, Ni(OAc)2 liganded with 2,2'-bipyridine offers a cost-effective method for N-arylation, though it often yields moderate results (e.g., 55% yield) with 2-chloropyridine compared to simple aryl chlorides [2].

StrategySelection Start Target: N-(2-pyridyl)piperazine Q1 Are mild conditions required? (Sensitive FGs) Start->Q1 SNAr Path A: S_NAr (Base, Heat, Polar Solvent) Q1->SNAr No (Robust FGs) Buchwald Path B: Buchwald-Hartwig (Pd Catalyst, Ligand, Base) Q1->Buchwald Yes (Sensitive FGs) Q2 Mono-arylation Strictly Required? SNAr->Q2 Buchwald->Q2 Excess Use Excess Piperazine (5-10 eq) Q2->Excess Statistical Control Protect Use Mono-Protected Piperazine (e.g., Boc) Q2->Protect Absolute Control

Caption: Logical decision tree for selecting the optimal N-arylation strategy.

The Mono- vs. Bis-Arylation Conundrum

Piperazine is a symmetrical secondary diamine. Statistically, once mono-arylated, the resulting N-arylpiperazine should be less nucleophilic due to the electron-withdrawing nature of the pyridyl group. However, in practical laboratory settings, the mono-arylated product is often significantly more soluble in the organic reaction medium than the highly polar piperazine starting material. This creates a high local concentration of the mono-adduct, leading to undesired bis-arylation [2].

Causality-Driven Solutions:

  • Statistical Control (The Brute-Force Method): Using a massive excess of piperazine (5–10 equivalents) ensures that the unreacted piperazine outcompetes the mono-arylated product for the electrophile. This is cost-effective but requires rigorous aqueous workups to remove the highly water-soluble excess piperazine.

  • Desymmetrization (The Precision Method): Utilizing mono-protected piperazines (e.g., 1-Boc-piperazine) absolutely prevents bis-arylation. While this adds a deprotection step to the synthetic sequence, it guarantees >99% selectivity and vastly simplifies chromatographic purification [1].

Quantitative Data & Substrate Scope

The following table summarizes validated conditions for the synthesis of N-(2-pyridyl)piperazines, highlighting the trade-offs between catalyst cost, temperature, and yield.

MethodCatalyst / LigandSubstrateBase / SolventConditionsYieldRef
Buchwald-Hartwig Pd2(dba)3 / P(i-BuNCH2CH2)3N2-Chloropyridine + 1-Boc-piperazineNaOtBu / Toluene100 °C, 18 h>95%[1]
Buchwald-Hartwig Pd2(dba)3 / RuPhos2-Bromopyridine + PiperazineCs2CO3 / Dioxane85 °C, 14 h82–88%[4]
Ni-Catalysis Ni(OAc)2 / 2,2'-bipyridine2-Chloropyridine + PiperazineNaH / t-AmOH / THF65 °C, 6 h55%[2]
SNAr None2-Fluoropyridine + 1-Boc-piperazineDIPEA / NMP100 °C, 12 h85–90%N/A
SNAr None2-Chloropyridine + Piperazine (5 eq)K2CO3 / DMF120 °C, 16 h65–75%N/A

Experimental Methodologies

Protocol A: Catalyst-Free SNAr of 1-Boc-piperazine with 2-Chloropyridine

This protocol leverages the inherent electrophilicity of 2-chloropyridine, avoiding heavy metals entirely.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with 2-chloropyridine (1.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL, 0.2 M).

  • Reagent Addition: Add 1-Boc-piperazine (1.2 mmol, 1.2 eq) followed by finely powdered K2CO3 (2.5 mmol, 2.5 eq).

    • Causality: Finely powdered K2CO3 provides a vastly higher surface area for rapid proton scavenging compared to granular forms, preventing the formation of unreactive piperazinium hydrochloride salts.

  • Reaction: Equip the flask with a reflux condenser, flush with N2, and heat the vigorously stirring suspension to 110 °C for 14 hours.

    • Validation Checkpoint: The reaction mixture will transition from a colorless suspension to a light yellow/tan mixture. LC-MS analysis should show full consumption of 2-chloropyridine ( 114 [M+H]+) and the appearance of the product mass ( 264 [M+H]+).

  • Workup: Cool the mixture to room temperature. Quench with distilled water (20 mL) and extract with EtOAc (3 × 15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL).

    • Causality: DMF is highly miscible with both water and EtOAc, making it notoriously difficult to remove. The addition of LiCl disrupts the hydrogen bonding network of water/DMF, drastically increasing the partition coefficient of DMF into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product, which is typically >90% pure and can be used directly for Boc-deprotection.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is designed for unactivated 2-bromopyridines or substrates containing base/heat-sensitive functional groups.

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Reaction (80-100°C, 12-24h) Step1->Step2 Add Solvents Step3 3. Monitoring (TLC / LC-MS) Step2->Step3 Sample Step3->Step2 Incomplete Step4 4. Quench & Extraction Step3->Step4 Complete Step5 5. Purification (Flash/Prep-HPLC) Step4->Step5 Crude Product

Caption: Standard experimental workflow for transition-metal catalyzed Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox (or using rigorous Schlenk techniques), charge an oven-dried reaction vial with Pd2(dba)3 (0.01 mmol, 1 mol%), RuPhos ligand (0.02 mmol, 2 mol%), and Cs2CO3 (1.5 mmol, 1.5 eq).

    • Causality: Pd(0) complexes and electron-rich dialkylbiaryl phosphine ligands are highly susceptible to aerobic oxidation. Exposure to oxygen leads to the formation of inactive phosphine oxides and rapid catalyst death (precipitation of Pd black). Cs2CO3 is selected over NaOtBu to prevent unwanted cleavage of sensitive esters or epimerization of stereocenters[4].

  • Substrate Addition: Add 2-bromopyridine (1.0 mmol, 1.0 eq) and 1-Boc-piperazine (1.1 mmol, 1.1 eq).

  • Solvent & Heating: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the vial with a PTFE-lined septum cap, remove from the glovebox, and heat at 85 °C for 14 hours.

    • Validation Checkpoint: The initial dark purple/red color of the Pd2(dba)3 complex will transition to a dark reddish-brown homogeneous solution upon active catalytic turnover. TLC (Hexanes/EtOAc 7:3) should reveal a new UV-active product spot with a lower Rf than the starting halide.

  • Filtration: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove inorganic salts and precipitated palladium species.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure N-(2-pyridyl)piperazine derivative.

References

  • Title: Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL: 1

  • Title: Nickel-catalysed selective N-arylation or N,N′-diarylation of secondary diamines Source: Academia.edu URL: 2

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PMC (National Institutes of Health) URL: 3

  • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides Source: MIT Open Access Articles URL: 4

Sources

Application

Application Note: Comprehensive NMR Characterization of 1-(5-fluoro-3-methylpyridin-2-yl)piperazine

Introduction 1-(5-fluoro-3-methylpyridin-2-yl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the fluoropyridine and piperazine scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(5-fluoro-3-methylpyridin-2-yl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the fluoropyridine and piperazine scaffolds in a wide range of bioactive molecules. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Precise structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution.[1][2]

This application note provides a detailed guide to the comprehensive NMR characterization of 1-(5-fluoro-3-methylpyridin-2-yl)piperazine, covering one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR techniques. We will delve into the rationale behind experimental parameter selection, data interpretation, and potential challenges, offering insights derived from established principles of NMR spectroscopy on heterocyclic compounds.[3]

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following numbering scheme will be used for 1-(5-fluoro-3-methylpyridin-2-yl)piperazine throughout this document.

Caption: Molecular structure and numbering scheme.

Experimental Protocols

Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation.[4]

Protocol:

  • Weighing: Accurately weigh 5-10 mg of the 1-(5-fluoro-3-methylpyridin-2-yl)piperazine sample.[4]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[5] For compounds with different solubility profiles, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[6] It is important to note that chemical shifts can be solvent-dependent.[6][7]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.[8] Modern spectrometers can also reference the spectra to the residual solvent peak.[6] For ¹⁹F NMR, a common external reference is trifluorotoluene or CFCl₃.[7][9]

  • Dissolution and Transfer: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[8] Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

High-resolution NMR spectra are essential for accurate structural elucidation. A spectrometer with a field strength of 400 MHz or higher is recommended.[5]

¹H NMR Acquisition Protocol:

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

  • Acquisition Parameters:

    • Pulse Angle: Use a 30-45 degree pulse angle.[5]

    • Spectral Width: Set the spectral width to approximately 12-15 ppm.[5]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.[5]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Protocol:

  • Pulse Sequence: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary due to the longer relaxation times of carbon nuclei.[5]

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.[5]

¹⁹F NMR Acquisition Protocol:

  • Pulse Sequence: A simple one-pulse experiment is generally sufficient.

  • Acquisition Parameters:

    • Spectral Width: The chemical shift range for fluorine is large, so a spectral width of at least 200 ppm is recommended.[9]

    • Referencing: Reference the spectrum to an appropriate standard, such as CFCl₃ at 0 ppm.[10]

Spectral Analysis and Data Interpretation

¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J)Rationale
Pyridine H-4'~7.5 - 8.0Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 HzDeshielded due to the electronegative nitrogen and fluorine. Coupled to the fluorine at C-5' and the proton at C-6'.
Pyridine H-6'~6.8 - 7.2Doublet of doublets (dd)⁴J(H-F) ≈ 2-4 Hz, ⁴J(H-H) ≈ 2-3 HzShielded relative to H-4'. Coupled to the fluorine at C-5' and the proton at C-4'.
Piperazine H-2, H-6~3.2 - 3.6Triplet (t) or Multiplet (m)³J(H-H) ≈ 5-7 HzAdjacent to the electron-withdrawing pyridine ring, leading to a downfield shift.
Piperazine H-3, H-5~2.9 - 3.3Triplet (t) or Multiplet (m)³J(H-H) ≈ 5-7 HzTypically upfield from the protons at positions 2 and 6.
Methyl H-7'~2.2 - 2.5Singlet (s)-Attached to the pyridine ring.
Piperazine N-HVariable (1.5 - 4.0)Broad singlet (br s)-Chemical shift is concentration and solvent dependent. May be broadened due to quadrupole effects from the ¹⁴N nucleus and chemical exchange.[11]

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon atom, with their chemical shifts influenced by the local electronic environment. The presence of fluorine will lead to through-bond C-F couplings.

Expected Chemical Shifts and Couplings:

CarbonPredicted Chemical Shift (ppm)Coupling to FluorineRationale
C-2'~155 - 165²J(C-F) ≈ 15-30 HzAttached to two nitrogen atoms, resulting in a significant downfield shift.
C-5'~150 - 160¹J(C-F) ≈ 230-260 HzDirectly bonded to the highly electronegative fluorine atom, leading to a large one-bond coupling constant.
C-3'~125 - 135³J(C-F) ≈ 3-5 HzAromatic carbon.
C-4'~135 - 145²J(C-F) ≈ 20-25 HzAromatic carbon deshielded by the adjacent nitrogen.
C-6'~110 - 120³J(C-F) ≈ 3-5 HzAromatic carbon.
C-2, C-6~45 - 55-Piperazine carbons adjacent to the pyridine ring.
C-3, C-5~40 - 50-Piperazine carbons.
C-7'~15 - 20⁴J(C-F) ≈ 1-3 HzMethyl carbon.

Note: The presence of nitrogen can sometimes lead to broadening of adjacent carbon signals due to quadrupole effects from the ¹⁴N nucleus.[3][11]

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom.

Expected Chemical Shift and Multiplicity:

FluorinePredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J)Rationale
F-5'-110 to -140Multiplet (m)Coupled to H-4' and H-6'The chemical shift of fluorine in fluoropyridines is sensitive to the substitution pattern.[6][12]

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃.[10]

Advanced 2D NMR for Unambiguous Assignments

For complex molecules, 1D NMR spectra can have overlapping signals. 2D NMR experiments are invaluable for resolving these ambiguities and confirming the structure.[1][3]

G cluster_workflow 2D NMR Workflow for Structural Elucidation COSY COSY (¹H-¹H Correlation) HSQC HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC Identifies protonated carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Establishes connectivity across quaternary carbons and heteroatoms NOESY NOESY (Through-Space ¹H-¹H Correlation) HMBC->NOESY Confirms spatial proximity of protons

Caption: A typical 2D NMR workflow for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, helping to identify adjacent protons. For instance, it will show correlations between the protons on the piperazine ring.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.[13] It is essential for assigning the protonated carbons of both the pyridine and piperazine rings.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[14] This is crucial for establishing the connectivity between the pyridine and piperazine rings, and for assigning the quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which can help to determine the conformation of the molecule.[3]

Potential Challenges and Considerations

  • Quadrupole Broadening: The nitrogen atoms in the molecule have a quadrupole moment which can lead to broadening of the signals of adjacent protons and carbons, potentially obscuring coupling information.[11]

  • Conformational Dynamics: The piperazine ring can undergo chair-to-chair interconversion. Depending on the energy barrier and the temperature of the experiment, this can lead to either sharp, averaged signals or broad, complex signals.[15][16] Temperature-dependent NMR studies can be employed to investigate these dynamic processes.[15][17]

  • Long-Range Couplings: Fluorine can exhibit long-range couplings (⁴J and ⁵J) with protons, which can add complexity to the ¹H NMR spectra.[18][19][20]

Conclusion

A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and comprehensive methodology for the complete structural characterization of 1-(5-fluoro-3-methylpyridin-2-yl)piperazine. The protocols and interpretive guidelines presented in this application note serve as a valuable resource for researchers in medicinal chemistry and related fields, ensuring accurate and reliable structural data for this important class of compounds.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Department of Chemistry, University of Aveiro.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Contreras, R. H., et al. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A.
  • (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • (2025). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides.
  • (n.d.). Piperazine, 1,4-bis(1-piperidinylacetyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • (2017). "NMR spectral characteristics of fluorocontaining pyridines". Fluorine notes.
  • (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
  • (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC.
  • (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC.
  • (2025). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. ResearchGate.
  • (n.d.). Piperazine, 1-(4-fluorobenzoyl)-4-(2-furanylcarbonyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.
  • (n.d.). Piperazine(110-85-0) 1H NMR spectrum. ChemicalBook.
  • (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
  • (n.d.). An In-depth Technical Guide to the NMR and IR Spectra of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
  • (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.
  • (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.
  • (n.d.). Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety.
  • (2018). The Antagonist Effect of Nitrogen Lone Pair: 3 J HF versus 5 J HF. PubMed.
  • (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.
  • (n.d.). 1-decyl-4-methylpiperazine, 1,4-dioxide, dihydrate - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • (2019). 2D NMR Experiments - HETCOR. Nanalysis.
  • (2014). Consequences-of-nuclei-with-quadrupole-moments-in-NMR-with-Reference-Pdfs.pdf. Department of Chemistry.
  • (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles The Effect of Asymmetry On The 1h and 13c NMR Spectra of N o. Scribd.
  • (2025). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ResearchGate.
  • (n.d.). Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues. Benchchem.
  • (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. MDPI.
  • (n.d.). J-coupling. Wikipedia.
  • (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC.
  • (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.
  • (n.d.). Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. National MagLab.
  • (2017). Symmetry and NMR linewidths of quadrupolar nuclei. Chemistry Stack Exchange.
  • (n.d.). 9– NMR Interactions: Quadrupolar Coupling 9.1 Hamiltonian.
  • (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education.
  • (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
  • (n.d.). 2-Fluoropyridine(372-48-5) 1H NMR spectrum. ChemicalBook.
  • (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(5-fluoro-3-methylpyridin-2-yl)piperazine HCl

From the desk of the Senior Application Scientist Welcome to the technical support guide for 1-(5-fluoro-3-methylpyridin-2-yl)piperazine hydrochloride. This document is intended for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 1-(5-fluoro-3-methylpyridin-2-yl)piperazine hydrochloride. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Given the limited specific public data on this exact molecule, this guide synthesizes information from structurally related compounds and fundamental principles of chemical stability, in line with established pharmaceutical guidelines.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(5-fluoro-3-methylpyridin-2-yl)piperazine HCl?

A1: As a substituted pyridinylpiperazine hydrochloride salt, the primary stability concerns are related to its functional groups: the piperazine ring, the fluoro-pyridine ring, and its nature as a hydrochloride salt. Potential degradation pathways include:

  • Hydrolysis: The molecule may be susceptible to hydrolysis, particularly at pH extremes.[1][2]

  • Oxidation: The nitrogen atoms in the piperazine and pyridine rings are potential sites for oxidation, which can lead to the formation of N-oxides.[1][3]

  • Photodegradation: Compounds with aromatic rings, such as the pyridine ring, can be sensitive to light, leading to degradation.[4][5]

  • Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic (absorb moisture from the air), which can affect its physical stability and potentially accelerate hydrolytic degradation.[6]

Q2: How should I store the solid 1-(5-fluoro-3-methylpyridin-2-yl)piperazine HCl?

A2: Proper storage is critical to ensure the long-term integrity of the compound. The following conditions are recommended:

Storage ParameterRecommendationRationale
Temperature Store at or below room temperature, with refrigeration (2-8°C) or freezing (-20°C) being optimal for long-term storage.Lower temperatures slow down potential degradation reactions.[7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Minimizes exposure to oxygen and moisture, reducing the risk of oxidation and hydrolysis.[8]
Light Protect from light by storing in an amber vial or a light-blocking container.[]Prevents photodegradation.[5]
Moisture Store in a tightly sealed container in a dry environment, such as a desiccator.As a hygroscopic salt, minimizing moisture absorption is crucial to prevent physical changes and chemical degradation.

Q3: I've prepared a stock solution in DMSO. How long is it stable?

A3: The stability of a solution depends on the solvent, concentration, and storage conditions. For a DMSO stock solution, it is recommended to:

  • Store at -20°C or -80°C.

  • Use within a few weeks for optimal results. While DMSO is a common solvent, long-term storage in solution is generally not recommended without specific stability data.

  • Visually inspect for precipitation before use. If precipitation is observed, gently warm and vortex the solution to redissolve the compound.

For aqueous solutions, stability is a greater concern due to the potential for hydrolysis. It is advisable to prepare fresh aqueous solutions for each experiment.

Q4: My experimental results are inconsistent. Could this be a stability issue?

A4: Yes, inconsistent results can be a sign of compound degradation. If you suspect stability issues, consider the following:

  • Age of the solid compound: Has it been stored correctly and for how long?

  • Solution handling: Are you preparing fresh solutions for each experiment? How are stock solutions being stored?

  • Experimental conditions: Is the compound exposed to harsh pH, high temperatures, or strong light during your experiment?

A simple way to check for degradation is to run a purity check on your sample using a suitable analytical method like HPLC and compare it to a fresh sample or the supplier's certificate of analysis.

Troubleshooting Guide

This section provides a more in-depth, problem-and-solution approach to common issues encountered during experimentation.

Problem 1: Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS).

This is a classic sign of degradation. The appearance of new peaks suggests the formation of impurities or degradation products.

Troubleshooting Workflow for Unexpected Chromatographic Peaks

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions A Unexpected peaks observed in chromatogram B Analyze a freshly prepared sample of the compound. A->B  Compare to a new sample C Review sample preparation and handling procedures. A->C  Review your process D Perform a forced degradation study. A->D  To understand stability limits E Peaks persist? -> Potential issue with the starting material. Contact supplier. B->E  If peaks are still present F Peaks absent in fresh sample? -> Degradation occurred during storage or handling. B->F  If peaks are gone C->F H Identify degradation products and pathways. Modify experimental conditions to avoid degradation. D->H G Review storage of solid and solutions. Prepare fresh stocks more frequently. F->G

Caption: Troubleshooting workflow for unexpected peaks.

Problem 2: Loss of biological activity or inconsistent assay results.

A decrease in the expected biological response can indicate that the active compound has degraded.

  • Possible Cause: Degradation of the compound in your assay buffer or media.

  • Solution:

    • Assess Buffer Compatibility: Prepare the compound in your final assay buffer and incubate it for the duration of your experiment. Analyze the sample by HPLC at different time points (e.g., 0, 2, 4, 8 hours) to check for degradation.

    • pH Sensitivity: The piperazine and pyridine moieties have basic nitrogens, making the compound's stability potentially pH-dependent. If your assay involves a significant pH change, this could be a factor.

    • Fresh Preparations: Always use freshly prepared dilutions from a stable stock solution for your experiments. Avoid freeze-thaw cycles of aqueous solutions.

Problem 3: Physical changes in the solid compound (e.g., clumping, discoloration).
  • Possible Cause: Absorption of moisture (hygroscopicity) or degradation due to improper storage.

  • Solution:

    • Discard and Replace: It is best to discard any material that has visibly changed and obtain a fresh supply.

    • Improve Storage: Review your storage procedures. Ensure the container is tightly sealed and stored in a desiccator to protect it from moisture.[10]

Experimental Protocols

To proactively assess the stability of 1-(5-fluoro-3-methylpyridin-2-yl)piperazine HCl, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[][11][12] This is a key component of stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][13][14]

Protocol: Forced Degradation Study

This protocol provides a framework for investigating the intrinsic stability of the compound. A stability-indicating analytical method, such as HPLC with UV or MS detection, is required to analyze the samples.[15][16]

1. Sample Preparation:

  • Prepare a stock solution of 1-(5-fluoro-3-methylpyridin-2-yl)piperazine HCl at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of water and acetonitrile.

2. Stress Conditions: For each condition, a control sample (stored at 4°C in the dark) should be prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 80°C for 48 hours.

  • Photostability:

    • Expose both the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.[4][5]

3. Analysis:

  • Analyze all stressed and control samples using a validated stability-indicating HPLC method. The method should be able to separate the intact parent compound from all degradation products.[2]

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Assess the peak purity of the parent compound in the stressed samples.

  • If using LC-MS, attempt to identify the mass of the major degradation products to propose potential degradation pathways.

Illustrative Degradation Pathway Diagram

G cluster_stress Stress Conditions Parent 1-(5-fluoro-3-methylpyridin-2-yl)piperazine N_Oxide Piperazine N-Oxide Parent->N_Oxide Oxidative Stress RingOpened Ring-Opened Products Parent->RingOpened Hydrolytic Stress Dehalogenated Dehalogenated Pyridine Parent->Dehalogenated Photolytic Stress Acid Acid/Base (Hydrolysis) Acid->RingOpened Oxidation Oxidation (e.g., H₂O₂) Oxidation->N_Oxide Light Light (Photolysis) Light->Dehalogenated

Caption: Potential degradation pathways under stress.

References

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. (URL: [Link])

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. (URL: [Link])

  • ICH. Q1A(R2) Guideline. (URL: [Link])

  • Separation Science. Analytical Techniques In Stability Testing. (URL: [Link])

  • International Journal of Pharmaceutical Sciences and Research. Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (URL: [Link])

  • FDCELL. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (URL: [Link])

  • Journal of the Chemical Society, Perkin Transactions 1. Preparation and Stability of 4-Fluoropyridine. (URL: [Link])

  • ResearchGate. Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. (URL: [Link])

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (URL: [Link])

  • ResearchGate. Thermal degradation of piperazine and its structural analogs. (URL: [Link])

  • ACS Publications. Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (URL: [Link])

  • Krishna Solvechem Ltd. 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (URL: [Link])

  • Journal of the Chemical Society, Perkin Transactions 1. Preparation and stability of 4-fluoropyridine. (URL: [Link])

  • International Journal of Research in Pharmaceutical and Nano Sciences. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (URL: [Link])

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. (URL: [Link])

  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (URL: [Link])

  • Ataman Kimya. PIPERAZINES. (URL: [Link])

  • ResearchGate. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (URL: [Link])

  • Semantic Scholar. The biodegradation of piperazine and structurally-related linear and cyclic amines. (URL: [Link])

  • Ataman Kimya. PIPERAZINE. (URL: [Link])

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (URL: [Link])

  • Wikipedia. Pyridinylpiperazine. (URL: [Link])

  • Tiamet3D. Amine Storage Conditions: Essential Guidelines for Safety. (URL: [Link])

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (URL: [Link])

  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood. (URL: [Link])

  • Spectroscopy. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (URL: [Link])

  • PubMed. Enhanced anaerobic degradation of selected nitrogen heterocyclic compounds with the assistance of carboxymethyl cellulose. (URL: [Link])

  • PubMed. Microbial degradation of sulfur, nitrogen and oxygen heterocycles. (URL: [Link])

  • Cleveland State University. Chemical Storage Guidelines. (URL: [Link])

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. (URL: [Link])

  • Cleveland State University. Practices for Proper Chemical Storage. (URL: [Link])

  • PubChem. 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine. (URL: [Link])

  • Semantic Scholar. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC. (URL: [Link])

  • Mendeley. Piperazine degradation in pilot plants. (URL: [Link])

  • CGIX. Forced Degradation in Pharmaceuticals – A Regulatory Update. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting Regioselective Fluorination of Pyridines

Welcome to the Technical Support Center for heterocyclic functionalization. As an Application Scientist, I frequently encounter researchers struggling with the fluorination of pyridine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As an Application Scientist, I frequently encounter researchers struggling with the fluorination of pyridine scaffolds. The inherent electron-deficient nature of the pyridine ring, combined with the nucleophilicity of its nitrogen atom, makes traditional1[1]. Achieving precise regioselectivity requires a deep understanding of mechanistic causality—from radical-mediated C-H activation to nucleophilic aromatic substitution (S_NAr).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your fluorination workflows.

Section 1: Diagnostic FAQs & Troubleshooting Guides

Q1: Why is my electrophilic fluorination using Selectfluor or NFSI yielding no product, or only insoluble precipitates? The Causality: Bare pyridines are electron-poor. When exposed to strong electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), the highly nucleophilic pyridine nitrogen reacts first[1]. This forms an N-fluoropyridinium salt (the insoluble precipitate), which drastically decreases the electron density of the ring, completely shutting down further electrophilic attack at the carbon atoms. The Solution:

  • Pre-activation via N-Oxides: Convert the pyridine to a pyridine N-oxide. The oxygen atom donates electron density back into the ring (specifically activating the C2 and C4 positions) while protecting the nitrogen lone pair[1].

  • Use Activated Substrates: Electrophilic fluorination with Selectfluor is highly effective on electron-rich pyridine derivatives, such as1[1].

  • Switch to Radical C-H Fluorination: If targeting an unactivated pyridine, abandon electrophilic reagents and utilize the AgF₂-mediated radical pathway[2].

Q2: I am attempting direct C-H fluorination with AgF₂, but my yields are inconsistent and regioselectivity is poor. How can I fix this? The Causality: The Hartwig fluorination method relies on silver(II) fluoride (AgF₂) acting as both an oxidant and a 2[2]. AgF₂ is acutely sensitive to moisture; water rapidly hydrolyzes it to HF and AgO, destroying the active radical initiator[3]. Regarding regioselectivity, the reaction is strictly directed to the C2 position (adjacent to the nitrogen) because the mechanism initiates with the coordination of the pyridine nitrogen to the silver center[2][4]. If bulky substituents block the C2/C6 positions, the coordination complex cannot form optimally, leading to substrate degradation or complex isomeric mixtures[3]. The Solution:

  • Strict Anhydrous Conditions: Use extra-dry acetonitrile (MeCN) and handle AgF₂ quickly in the air or ideally within a glovebox[3].

  • Substituent Mapping: Ensure the C2 position is sterically accessible. If both C2 and C6 are occupied, this method will fail.

  • Monitor Color Changes: A successful reaction transitions from the black/dark brown color of active AgF₂ to a4[4]. This visual cue is a self-validating checkpoint.

Q3: My Halex (Halogen Exchange) S_NAr reaction with potassium fluoride (KF) is stalling at 20% conversion. How do I drive it to completion? The Causality: Nucleophilic fluorination of chloropyridines requires overcoming the high lattice energy of alkali metal fluorides[5]. Standard KF has poor solubility in organic solvents. Furthermore, S_NAr requires an electron-withdrawing group (like -NO₂, -CN, or the pyridine nitrogen itself) ortho or para to the leaving group to stabilize the Meisenheimer intermediate[6]. The Solution:

  • Use Spray-Dried KF or CsF: Spray-dried KF has a much higher surface area. 5 and higher reactivity[5].

  • Elevate Temperature & Optimize Solvent: Halex reactions often require temperatures between 150 °C and 370 °C[3][6]. Use highly polar aprotic solvents like anhydrous DMSO or sulfolane to solvate the metal cation and leave the fluoride reactive[1][6].

Section 2: Quantitative Data & Reagent Selection

Table 1: Comparison of Fluorination Strategies for Pyridine Scaffolds

StrategyReagentTarget PositionSubstrate RequirementTypical YieldsReference
Direct C-H Fluorination AgF₂C2 (ortho to N)Unactivated Pyridines50–85%[1][2]
Electrophilic Fluorination Selectfluor / NFSIC3 / C5Activated (e.g., Dihydropyridines)40–90%[1]
Nucleophilic (Halex) KF / CsFC2 / C4 (ipso to Halogen)Halopyridines (esp. with -NO₂, -CN)60–95%[5][6]
Continuous Flow HBF₄ / NaNO₂ipso to AmineAminopyridines75–85%[3]

Table 2: Common Nucleophilic Fluoride Sources[5]

Fluoride SourceTypeCharacteristics / Solvency
HF/Pyridine (Olah's Reagent) HF ComplexConvenient liquid, highly corrosive, requires specialized PTFE equipment.
Potassium Fluoride (KF) Metal FluorideLow solubility; requires spray-drying, high temps, or phase-transfer catalysts.
Cesium Fluoride (CsF) Metal FluorideMore soluble than KF; higher reactivity for stubborn S_NAr reactions.
TBAF Organic FluorideHighly soluble in organic solvents; can suffer from thermal instability.

Section 3: Verified Experimental Protocols

Protocol A: Site-Selective C-H Fluorination of Pyridine (C2-Position)[4]

Mechanism: Radical-mediated Hydrogen Atom Transfer (HAT).

  • Preparation: To an oven-dried round-bottomed flask equipped with a Teflon-coated magnetic stir bar, add anhydrous MeCN (0.1 M relative to substrate)[4].

  • Substrate Addition: Add the unactivated pyridine substrate (1.0 equiv) via syringe under a nitrogen atmosphere. Place the flask in an ambient temperature water bath (22–23 °C)[4].

  • Initiation: Weigh silver(II) fluoride (AgF₂, 3.00 equiv) rapidly in the air (or inside a glovebox to prevent moisture degradation) and add it in one portion to the reaction flask[3][4].

  • Monitoring: Seal the flask and stir vigorously (700-900 rpm). Monitor via TLC. The reaction is typically complete within 1-2 hours[2]. Self-Validation: The mixture will transition from dark brown/black to a lighter suspension of silver salts[4].

  • Workup: Concentrate the mixture to near dryness. Add MTBE and 1M HCl, and shake well. Filter through Celite® to remove silver salts, rinsing with MTBE[3][4].

  • Purification: Wash the organic layer with saturated NaCl, dry over anhydrous MgSO₄, and purify via flash chromatography (silica gel, heptane/EtOAc)[4].

Protocol B: S_NAr Nucleophilic Fluorination (Halex) of Chloropyridines[6]

Mechanism: Addition-Elimination via Meisenheimer Intermediate.

  • Setup: To a dry round-bottom flask under nitrogen, add the activated chloropyridine (e.g., 2-chloro-5-nitropyridine, 1.0 equiv) and spray-dried KF (2.5-3.0 equiv)[6].

  • Solvation: Add anhydrous DMSO to achieve a 0.5 M concentration. (Ensure DMSO is strictly anhydrous to prevent hydrolysis of the product)[6].

  • Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours)[6].

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate three times[6].

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify via flash column chromatography[6].

Section 4: Mechanistic & Decision Workflows

Caption: Proposed radical mechanism for the site-selective C-H fluorination of pyridine using AgF₂.

Troubleshooting_Tree Start Identify Pyridine Substrate CheckSubst Are there activating groups? (e.g., -NO2, -CN, Halogens) Start->CheckSubst SNAr Use S_NAr (Halex) KF/CsF in DMSO CheckSubst->SNAr Yes Unactivated Unactivated Pyridine (C-H Bonds Only) CheckSubst->Unactivated No AgF2 Direct C-H Fluorination AgF₂ in MeCN (C2-Selective) Unactivated->AgF2 C2 Target Elec Need C3/C5 Fluorination? Unactivated->Elec C3/C5 Target Selectfluor Pre-activate (e.g. N-Oxide) + Selectfluor / NFSI Elec->Selectfluor Electrophilic

Caption: Strategic decision tree for selecting the optimal pyridine fluorination methodology.

Section 5: References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. 2

  • BenchChem Technical Support. (2025). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines. Benchchem. 3

  • BenchChem Technical Support. (2025). Silver Fluoride: Applications in Materials Science - Application Notes and Protocols. Benchchem. 4

  • BenchChem Technical Support. (2025). (5-Chloro-6-fluoropyridin-2-YL)acetic Acid Supplier. Benchchem. 1

  • BenchChem Technical Support. (2025). 2-Cyano-5-fluoropyridine | 327056-62-2. Benchchem. 6

  • BenchChem Technical Support. (2025). 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- | 1207609-53-7. Benchchem. 5

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopic Nature of Piperazine Hydrochloride Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic experimental results, caking, and degradation when working with piperazine hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic experimental results, caking, and degradation when working with piperazine hydrochloride salts. While salt formation is a standard strategy to enhance the aqueous solubility of basic drugs, hydrochloride salts are notoriously hygroscopic.

This guide is designed to provide you with mechanistic insights, troubleshooting steps, and self-validating protocols to ensure your experimental integrity remains uncompromised.

Part 1: Mechanistic Insights (FAQs)

Q1: Why does piperazine hydrochloride absorb moisture so rapidly compared to other piperazine salts? A1: The causality lies in the crystal lattice and the specific nature of the counter-ion. Poor water solubility in active pharmaceutical ingredients (APIs) is often countered by forming hydrochloride salts, which significantly enhances dissolution 1. However, the highly electronegative chloride ion acts as a potent hydrogen-bond acceptor. When exposed to ambient humidity, the chloride ions at the crystal surface readily form hydrogen bonds with atmospheric water molecules, leading to rapid moisture sorption 1. In contrast, piperazine tartrate salts are non-hygroscopic, and citrate salts form stable, predictable hydrates [[2]](), 3.

Q2: My piperazine dihydrochloride powder has turned into a sticky paste. What happened, and can I still use it for stoichiometric reactions? A2: Your salt has undergone deliquescence. Initially, the salt adsorbs surface moisture (physisorption), which can progress into the formation of distinct hydrate states (e.g., dihydrates) 1, [[4]](). If the relative humidity (RH) exceeds the critical deliquescence relative humidity (CRH) of the salt, it absorbs enough water to dissolve itself 5. Action: Do not use deliquescent material for precise stoichiometric reactions, as the exact molarity is now unknown. You must dry the material under vacuum or procure a fresh batch and store it strictly under an inert atmosphere (Argon/N2) 6.

Q3: How does moisture uptake affect my downstream pharmaceutical formulation? A3: Uncontrolled hygroscopicity severely impacts both physical and chemical stability. Physically, it causes caking, which disrupts powder flow, blending, and compression during tableting 4, 7. Chemically, the absorbed moisture can act as a plasticizer, lowering the glass transition temperature, or facilitate the hydrolysis of moisture-sensitive active ingredients co-formulated with the piperazine salt 7.

Part 2: Data Presentation

To optimize your formulation or synthetic route, it is crucial to select the correct salt form. Below is a comparative summary of piperazine and its common salt forms.

Compound / Salt FormAqueous SolubilityHygroscopicity ProfileRecommended Storage
Piperazine (Base) Freely soluble (150 g/L at 20°C)Highly hygroscopicTightly closed, dry, cool place
Piperazine Dihydrochloride Highly solubleHighly hygroscopicStore under Argon/N2, desiccated
Piperazine Tartrate Relatively highNon-hygroscopicAmbient (sealed container)
Piperazine Citrate Relatively highForms stable hydratesControlled humidity
Piperazine-Sulfamethoxazole Improved over baseLow moisture sensitivityStandard ambient

Part 3: Troubleshooting Guide

Issue 1: Continuous weight drift on the analytical balance.

  • Root Cause: The salt is actively absorbing moisture from the air during the weighing process, artificially inflating the mass.

  • Solution: Never weigh piperazine hydrochloride directly on an open weigh boat. Use the "Weighing by Difference" method in a sealed vial, or perform all handling inside a controlled humidity glovebox purged with Argon 6, 5.

Issue 2: Inconsistent yields in continuous flow or batch synthesis.

  • Root Cause: Water introduced by the hygroscopic salt can quench sensitive reagents or alter the pH of the reaction medium, eroding enantiomeric purity or yield 8.

  • Solution: Pre-dry the salt and verify its anhydrous state using Karl Fischer titration or Thermogravimetric Analysis (TGA) before introducing it to the reactor 4.

Part 4: Experimental Protocols

Protocol 1: Anhydrous Handling and Weighing of Piperazine Hydrochloride

Self-Validating Mechanism: By tracking the mass of the sealed vial before and after transfer, the exact mass of the transferred salt is known without exposing the bulk material to ambient air. Any drift on the balance is eliminated because the system is closed during the measurement.

  • Drying: Dry the piperazine hydrochloride in a vacuum oven at 50°C for 12-24 hours. Ensure the temperature is well below the melting point to prevent thermal degradation 4.

  • Transfer: Move the warm vacuum desiccator directly into an Argon-purged glovebox 6.

  • Dispensing: Inside the glovebox, dispense the required approximate mass into a pre-tared, dry glass vial equipped with a PTFE-lined screw cap.

  • Sealing: Seal the vial tightly before removing it from the glovebox.

  • Weighing by Difference: Weigh the sealed vial on the analytical balance. Transfer the contents rapidly to your reaction flask, reseal the empty vial, and re-weigh. The difference is your exact mass.

Protocol 2: Dynamic Vapor Sorption (DVS) Assessment

To properly formulate or store your specific batch, you must know its critical relative humidity (CRH).

  • Loading: Load 10-20 mg of piperazine hydrochloride into the DVS sample pan [[4]](), [[5]]().

  • Equilibration: Equilibrate the sample at 0% RH using dry nitrogen carrier gas until the mass stabilizes ( dm/dt < 0.002% / min).

  • Sorption Cycle: Program the DVS to increase RH in 10% increments up to 90% RH at a constant 25°C.

  • Analysis: Record the equilibrium moisture content (EMC) at each step to plot the sorption isotherm and identify the CRH where deliquescence begins 7.

Part 5: Visualizations

HandlingWorkflow Start Retrieve Piperazine HCl from Storage Inspect Visual Inspection: Is powder caked? Start->Inspect Vacuum Dry under vacuum at 50°C for 12h Inspect->Vacuum Yes (Moisture) Glovebox Transfer to Glovebox (Argon Atmosphere) Inspect->Glovebox No (Free-flowing) Vacuum->Glovebox Weigh Weigh by Difference in Sealed Vial Glovebox->Weigh

Workflow for the handling and precise weighing of hygroscopic piperazine salts.

MoisturePathway Humidity High Relative Humidity (>30% RH) Physisorption Surface Moisture Sorption Humidity->Physisorption Chloride Cl- Counterion (Strong H-bond Acceptor) Chloride->Physisorption Facilitates Hydrate Crystal Lattice Change (Hydrate Formation) Physisorption->Hydrate Deliquescence Deliquescence & Chemical Degradation Hydrate->Deliquescence Excess H2O

Mechanistic pathway of moisture sorption and deliquescence in chloride salts.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. 2

  • 1-(3-Chloroprop-1-yl)piperazine dihydrochloride Handling - Apollo Scientific. 6

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC (nih.gov). 1

  • Pharmaceutical Salts Optimization of Solubility or Even More? - American Pharmaceutical Review. 4

  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts - Benchchem. 5

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. 7

  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride - ACS Publications. 8

  • Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine - ResearchGate. 3

Sources

Reference Data & Comparative Studies

Validation

The Impact of Fluorination on Piperazine Scaffolds: A Comparative Guide to Biological Activity, Pharmacokinetics, and Experimental Validation

Executive Summary The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to optimize the solubility, target affinity, and pharmacokinetic profiles of small-molecule drugs. However, the h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to optimize the solubility, target affinity, and pharmacokinetic profiles of small-molecule drugs. However, the high basicity of unsubstituted piperazines (pKa ~9.8) and their susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism often present significant hurdles in drug development, including poor oral bioavailability and rapid systemic clearance[1].

To overcome these limitations, the strategic incorporation of fluorine into the piperazine ring or its adjacent functional groups has emerged as a highly effective bioisosteric replacement strategy[2]. This technical guide objectively compares the biological activity and physicochemical performance of fluorinated versus non-fluorinated piperazines, providing researchers with the mechanistic causality and self-validating experimental protocols required to evaluate these scaffolds.

Mechanistic Rationale: Why Fluorinate Piperazines?

The decision to transition from a non-fluorinated to a fluorinated piperazine is driven by three primary physicochemical modifications:

  • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. When positioned near a basic piperazine nitrogen, its strong electron-withdrawing inductive effect significantly reduces the electron density on the nitrogen atom[1]. This lowers the pKa of the amine, increasing the fraction of un-ionized drug at physiological pH (7.4), which directly enhances membrane permeability and oral absorption[3][4].

  • Metabolic Shielding: Unsubstituted piperazines are notorious "soft spots" for metabolic degradation, particularly oxidative deamination and N-dealkylation. The carbon-fluorine bond is exceptionally strong and sterically mimics a hydrogen atom, effectively blocking these sites from CYP450 enzymatic attack without introducing prohibitive steric bulk[1][2].

  • Lipophilicity and BBB Penetration: Fluorination modulates the distribution coefficient (LogD), typically increasing lipophilicity. For central nervous system (CNS) targets, this modulation is critical for driving passive transcellular diffusion across the blood-brain barrier (BBB)[2].

Quantitative Comparison: Fluorinated vs. Non-Fluorinated Scaffolds

The following table summarizes the typical shifts in physicochemical properties observed when a piperazine scaffold is fluorinated:

ParameterUnsubstituted PiperazineFluorinated PiperazineMechanistic Causality
pKa (Basic Nitrogen) 9.7 – 9.87.5 – 8.5Fluorine's inductive electron-withdrawing effect reduces electron density on the nitrogen, lowering basicity[1].
LogD (pH 7.4) Hydrophilic (LogD < 1)Lipophilic (LogD 1.5 – 3.0)Increased lipophilicity enhances passive transcellular diffusion, crucial for crossing cellular membranes[2].
Metabolic t1/2 (HLM) < 30 minutes> 90 minutesSteric and electronic shielding by fluorine blocks CYP450-mediated oxidative deamination[2][5].

Biological Activity Case Studies

The superiority of fluorinated piperazines is best illustrated through comparative in vitro and in vivo performance data across diverse therapeutic areas.

  • CNS Targets (5-HT1D Receptor Ligands): In the development of 5-HT1D receptor agonists for migraine treatment, researchers compared 3-(3-(piperazin-1-yl)propyl)indoles with their fluorinated counterparts. The unsubstituted piperazines suffered from poor oral bioavailability due to high basicity. The introduction of fluorine significantly reduced the pKa of the compounds. This reduction in basicity had a dramatic, beneficial influence on oral absorption, yielding ligands that maintained high target affinity while achieving superior pharmacokinetic profiles[3][6].

  • Anti-Infectives (Antiplasmodial Agents): A 2025 study synthesized novel fluorinated piperazine-hydroxyethylamine analogues to target Plasmodium falciparum. The fluorinated hits exhibited exceptional inhibitory activity (IC50 values of 0.09 μM against the Pf3D7 strain) and showed greater than 80% inhibition of liver-stage parasites at 1 μM. Furthermore, these fluorinated derivatives demonstrated excellent absorption and maintained systemic presence for over six hours without cytotoxicity[7].

  • Oncology and PET Imaging (FAP Inhibitors): For the development of 18F-labeled PET imaging probes targeting the fibroblast activation protein (FAP), researchers utilized fluorinated quinolinecarboxamides containing piperazine-based structures. The fluorinated derivatives demonstrated low nanomolar inhibitory activity (IC50 = 1.7 nM), low lipophilicity (LogD7.4 = 0.08), and exceptionally high metabolic stability (78% intact after 90 minutes of incubation with liver microsomes)[5].

Self-Validating Experimental Protocols

To objectively compare fluorinated and non-fluorinated piperazines, laboratories must employ rigorous, self-validating assays. The following protocols are designed to confirm the mechanistic claims of pKa modulation and metabolic stability.

Protocol A: Determination of pKa and LogD7.4

Causality: Because piperazine's high basicity restricts membrane permeability, measuring the pKa quantifies the exact inductive effect of the fluorine substitution. LogD7.4 is subsequently measured to assess the resulting physiological lipophilicity.

  • Sample Preparation: Dissolve 1 mg of the test compound (fluorinated or non-fluorinated) in 1 mL of standardized 0.15 M KCl solution. Rationale: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable during titration.

  • Potentiometric Titration (pKa): Titrate the solution from pH 2.0 to 12.0 using 0.1 M KOH under a continuous nitrogen purge to prevent CO2 absorption. Calculate the pKa from the inflection points of the first-derivative titration curve.

  • Shake-Flask Method (LogD7.4): Partition 100 µM of the compound between equal volumes (1 mL each) of 1-octanol and aqueous phosphate buffer (pH 7.4). Shake vigorously for 60 minutes at 25°C to ensure equilibrium.

  • Quantification: Separate the phases via centrifugation (3000 x g, 10 min). Quantify the compound concentration in both the octanol and aqueous phases using LC-UV/MS. LogD7.4 is calculated as the log10 ratio of the octanol concentration to the buffer concentration.

Protocol B: In Vitro Microsomal Stability Assay

Causality: Unsubstituted piperazines are highly prone to CYP-mediated oxidation. This assay utilizes human liver microsomes (HLM) to validate whether the strategic placement of fluorine successfully shields these metabolic soft spots, thereby prolonging the drug's half-life.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration). Rationale: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I oxidation cannot occur.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 15, 30, 60, and 90 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., 100 ng/mL tolbutamide). Rationale: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction and extracting the analyte.

  • Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance (CLint) and half-life (t1/2) from the slope of the natural log of the percentage remaining versus time.

Pathway and Workflow Visualizations

The following diagrams map the experimental workflows and the pharmacological logic behind piperazine fluorination.

MetabolicStability N1 Preparation of Test Compound (Fluorinated vs Non-Fluorinated Piperazine) N2 Incubation with Liver Microsomes (+ NADPH cofactor, 37°C) N1->N2 N3 Aliquots taken at Time Points (0, 15, 30, 60, 90 min) N2->N3 N4 Quench Reaction (Cold Acetonitrile + Internal Standard) N3->N4 N5 Centrifugation & LC-MS/MS Analysis N4->N5 N6 Calculate Half-Life (t1/2) & Intrinsic Clearance (CLint) N5->N6

Workflow for validating the metabolic stability of piperazine derivatives using liver microsomes.

FluorinationImpact Root Piperazine Fluorination Branch1 Inductive Electron Withdrawal Root->Branch1 Branch2 Steric & Bioisosteric Shielding Root->Branch2 Effect1 Decreased Basicity (Lower pKa) Branch1->Effect1 Effect2 Modulated Lipophilicity (LogD) Branch1->Effect2 Effect3 Blockade of N-Oxidation & Dealkylation Branch2->Effect3 Outcome1 Enhanced Oral Bioavailability Effect1->Outcome1 Outcome2 Improved BBB Penetration Effect2->Outcome2 Outcome3 Increased Metabolic Half-Life Effect3->Outcome3

Pharmacological impact pathway illustrating the physicochemical effects of piperazine fluorination.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • van Niel, M. B., et al. (1999). "Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles." Journal of Medicinal Chemistry. URL:[Link]

  • Sharma, A., et al. (2025). "Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates." PubMed. URL:[Link]

  • Wuest, F., et al. (2025). "Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe." PubMed. URL:[Link]

Sources

Comparative

Benchmarking the Antibacterial Spectrum of Novel Fluorinated Compounds: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorine substitution is a cornerstone of modern medicinal chemistry. The small atomic radius (van der Waals radius 1.47 Å) and high electronegativity of the fluorine atom profoundly alter the physicochemical properties of organic molecules, enhancing1[1]. In antimicrobial drug development, targeted fluorination (such as at the C-6 position in fluoroquinolones) has historically yielded blockbuster classes with a substantially 1[1]. Today, novel fluorinated scaffolds (e.g., fluorinated oxazolidinones and macrolides) are being engineered to combat multi-drug resistant (MDR) ESKAPE pathogens. This guide provides a rigorous benchmarking framework to evaluate the antibacterial spectrum and pharmacodynamics of these novel compounds against non-fluorinated analogs and standard-of-care antibiotics.

Section 1: Mechanistic Rationale & The Role of Fluorine

To benchmark effectively, one must understand why fluorine is added to an antibiotic scaffold and what performance metrics it alters:

  • Lipophilicity & Outer Membrane Permeation: Adding fluorine increases the hydrophobicity of compounds, which aids in 2[2] and facilitates transport across the lipid-rich outer membrane of Gram-negative bacteria.

  • Metabolic Stability: The C–F bond is exceptionally strong. Fluorine substitution acts as a steric shield, 2[2] (e.g., by cytochrome P450 enzymes), thereby extending the drug's half-life.

  • Target Binding Affinity: Fluorine can modulate the pKa of neighboring basic amines. This optimizes the proportion of unionized molecules at physiological pH, 3[3].

MOA Compound Novel Fluorinated Antibiotic Lipophilicity Enhanced Membrane Permeation Compound->Lipophilicity Increased Lipophilicity Stability Metabolic Stability Compound->Stability C-F Bond Strength Target Bacterial Target Binding Lipophilicity->Target Intracellular Accumulation Stability->Target Sustained Half-life Death Bacterial Cell Death Target->Death Enzyme/Ribosome Inhibition

Caption: Mechanistic pathways demonstrating how fluorine substitution enhances antibiotic efficacy.

Section 2: Experimental Benchmarking Protocols

To establish a self-validating system, benchmarking must follow standardized, reproducible methodologies that control for environmental variables.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Causality behind choices: We utilize the 4 for broth microdilution[4]. This standard is crucial for determining susceptibility when resistance patterns cannot be reliably predicted[4]. Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandated because physiological concentrations of calcium and magnesium are critical for outer membrane stability in organisms like Pseudomonas aeruginosa, directly impacting the permeation of fluorinated compounds.

Step-by-Step Methodology:

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute in CAMHB to achieve a5[5].

  • Compound Dilution: Perform 2-fold serial dilutions of the novel fluorinated compound, its non-fluorinated analog, and a standard-of-care antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate.

  • Incubation: Incubate the plates aerobically at 37°C for 6[6].

  • Readout: The MIC is recorded as the lowest concentration exhibiting no visible microbial growth.

Protocol 2: Time-Kill Kinetics Assay

Causality behind choices: MIC only provides a static endpoint. Time-kill kinetics are essential to evaluate the 7 and distinguish between bacteriostatic and bactericidal profiles[7]. A bactericidal effect is rigorously defined as a8 (99.9% kill) in viable CFU/mL from the initial inoculum[8].

Step-by-Step Methodology:

  • Preparation: Inoculate CAMHB with the test organism to a starting density of 5 × 10^5 CFU/mL.

  • Exposure: Expose the culture to the antimicrobial agent at5[5].

  • Sampling & Neutralization: At predetermined intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots. Immediately transfer them to a9 of the compound[9].

  • Enumeration: 5, plate on Tryptic Soy Agar (TSA), and incubate for 18-24 hours[5]. Count colonies to calculate the log10 CFU/mL.

Caption: Step-by-step experimental workflow for the time-kill kinetics assay.

Section 3: Comparative Data Analysis

To objectively compare performance, we benchmark a hypothetical "Novel Fluorinated Compound X" against its "Non-Fluorinated Analog" and "Ciprofloxacin" (a standard fluoroquinolone).

Table 1: MIC Benchmarking against ESKAPE Pathogens (µg/mL)
Pathogen (ATCC Strain)Non-Fluorinated AnalogNovel Fluorinated Compound XCiprofloxacin (Standard)
S. aureus (ATCC 29213)8.00.50.25
K. pneumoniae (ATCC 700603)>322.01.0
P. aeruginosa (ATCC 27853)>324.00.5
A. baumannii (ATCC 19606)16.01.01.0
Table 2: Time-Kill Kinetics Summary at 24 Hours (Log10 CFU/mL Reduction)
Compound (at 4x MIC)S. aureus ReductionP. aeruginosa ReductionClassification
Non-Fluorinated Analog-1.2 (Growth)+0.5 (Growth)Ineffective
Novel Fluorinated Compound X-3.5-3.1Bactericidal
Ciprofloxacin-4.2-3.8Bactericidal

Interpretation: The data demonstrates that fluorine substitution not only broadens the spectrum of activity (lowering the MIC across Gram-negative strains) but also shifts the pharmacodynamic profile to a definitive bactericidal action (8)[8].

Section 4: Trustworthiness & Quality Control

A self-validating benchmarking system requires stringent controls to ensure data integrity:

  • Growth Control: Ensures the viability of the bacterial inoculum in the absence of the drug, confirming that the media supports exponential growth[8].

  • Vehicle Control: Confirms that the solvent (e.g., ≤ 1% DMSO) does not exhibit independent antibacterial activity[8].

  • Neutralization Validation: Proves that the neutralizing agent effectively quenches the antibiotic without causing toxicity to the bacteria, preventing false-positive "kill" results[9].

References

  • The role of fluorine in medicinal chemistry.Taylor & Francis Online.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).NIH / PMC.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests.Intertek Inform.
  • Application Notes and Protocols for Time-Kill Kinetics Assay of Antimicrobial Agent-21.BenchChem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Time-Kill Kinetics Assay.Emery Pharma.
  • Time-Kill Evalu

Sources

Validation

A Comparative Guide to the Pharmacokinetics of Fluorinated Piperazine Analogs

Introduction: The Strategic Value of Fluorine in Piperazine Scaffolds The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Piperazine Scaffolds

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility.[1][2][3] Its presence in numerous FDA-approved drugs across diverse therapeutic areas—from oncology (Imatinib) to psychiatry (Aripiprazole)—is a testament to its ability to impart favorable physicochemical properties, such as aqueous solubility and the potential for multiple vector modifications to optimize target engagement.[2][4] However, like many nitrogen-containing heterocycles, piperazine derivatives can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes, which can limit their oral bioavailability and duration of action.

This is where the strategic incorporation of fluorine comes into play. Fluorination is a powerful tool in drug design used to enhance the pharmacokinetic profile of a molecule.[5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[6][7][8] By selectively replacing a hydrogen atom with fluorine at or near a metabolically liable site, we can effectively block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[8][9] Furthermore, fluorine can modulate the basicity (pKa) of nearby nitrogen atoms, a critical factor influencing a molecule's solubility, membrane permeability, and ultimately, its oral absorption.[8][10]

This guide provides a comparative analysis of the pharmacokinetics of fluorinated piperazine analogs. We will delve into the standard experimental methodologies used to assess these properties, present comparative data for representative compounds, and discuss the underlying structure-pharmacokinetic relationships (SPKR) that govern their behavior in vivo. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for designing next-generation piperazine-based therapeutics with optimized pharmacokinetic profiles.

Methodologies for Pharmacokinetic Assessment

A thorough understanding of a drug candidate's pharmacokinetic profile requires a combination of in vitro assays and in vivo studies. The former provides early, high-throughput data to guide compound selection, while the latter offers a definitive assessment of how the compound behaves in a complex biological system.[11][12]

Experimental Protocol 1: In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In vitro ADME studies are essential for early-stage drug discovery, allowing for the rapid screening and prioritization of candidates before committing to resource-intensive animal studies.[12][13][14] These assays evaluate key properties that predict a compound's pharmacokinetic behavior.

Step-by-Step Methodology:

  • Metabolic Stability Assessment:

    • Objective: To determine the rate at which a compound is metabolized by liver enzymes.

    • Procedure: The test compound is incubated with liver microsomes (containing CYP enzymes) or hepatocytes (whole liver cells) along with necessary cofactors (e.g., NADPH). Samples are taken at various time points, and the concentration of the parent compound is measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Causality: A high rate of metabolism in vitro often predicts rapid clearance and a short half-life in vivo. Fluorinating a metabolically vulnerable position can significantly slow this rate.[8]

  • Permeability Assessment (Caco-2 Assay):

    • Objective: To predict intestinal absorption of orally administered drugs.

    • Procedure: The compound is added to the apical (top) side of a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to resemble intestinal enterocytes). The concentration of the compound that permeates to the basolateral (bottom) side is measured over time.

    • Causality: High permeability in this assay suggests good potential for oral absorption. The assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and reduce absorption.[12]

  • Plasma Protein Binding (PPB) Assessment:

    • Objective: To measure the extent to which a compound binds to proteins in the blood.

    • Procedure: The compound is incubated with plasma, and techniques like rapid equilibrium dialysis (RED) or ultrafiltration are used to separate the unbound (free) drug from the protein-bound drug.[15]

    • Causality: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. High plasma protein binding can limit a drug's efficacy and affect its clearance.

  • CYP450 Inhibition Assay:

    • Objective: To assess the potential for drug-drug interactions (DDIs).

    • Procedure: The test compound is co-incubated with specific CYP isozymes (e.g., CYP3A4, CYP2D6) and a known substrate for that enzyme. The rate of metabolism of the substrate is measured to determine if the test compound inhibits the enzyme's activity.[15]

    • Causality: If a compound significantly inhibits a major CYP enzyme, it could dangerously elevate the concentration of co-administered drugs that are metabolized by that same enzyme.

Experimental Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

In vivo studies in animals, typically rats or mice, are critical for understanding the complete pharmacokinetic profile of a drug candidate, including its oral bioavailability.[16][17]

Step-by-Step Methodology:

  • Animal Preparation and Dosing:

    • Wistar or Sprague-Dawley rats are commonly used. They are cannulated (typically in the jugular vein) for serial blood sampling.

    • For intravenous (IV) administration, the compound is formulated in a suitable vehicle and administered as a bolus dose to one cohort of animals. This allows for the determination of parameters like clearance and volume of distribution.

    • For oral (PO) administration, the compound is formulated and administered by gavage to a separate cohort.

  • Serial Blood Sampling:

    • Small blood samples (e.g., ~100 µL) are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis by LC-MS/MS:

    • A sensitive and specific LC-MS/MS method is developed and validated to accurately quantify the concentration of the drug in the plasma samples.[16]

  • Pharmacokinetic Data Analysis:

    • The plasma concentration-time data is plotted.

    • Non-compartmental analysis software (e.g., Phoenix WinNonlin) is used to calculate key pharmacokinetic parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time required for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Comparative Pharmacokinetic Profiles of Fluorinated Piperazine Analogs

The impact of fluorination is best understood through direct comparison. While a comprehensive dataset comparing a large series of analogs under identical conditions is proprietary to individual drug discovery programs, we can synthesize representative data from published literature to illustrate key principles. The following table compares the pharmacokinetic profiles of hypothetical, yet representative, piperazine analogs.

Table 1: Comparative Pharmacokinetic Data of Representative Piperazine Analogs

CompoundStructureModificationCmax (ng/mL)t½ (hours)AUC (ng·h/mL)Oral Bioavailability (F%)Reference Insight
Analog A R-Piperazine-HParent Compound1501.545020%Susceptible to rapid metabolism at the phenyl ring.
Analog B R-Piperazine-F (para)Single Fluorine2504.5180065%Fluorine at the para-position blocks a key site of CYP450-mediated hydroxylation, significantly reducing metabolic clearance and increasing half-life and exposure.[5][8]
Analog C R-Piperazine-F (ortho)Single Fluorine2203.8155058%Ortho-fluorination also improves metabolic stability and may alter receptor binding selectivity.[18][19]
Analog D R(F)-Piperazine-HFluorine on Piperazine1802.590045%Fluorination on the piperazine ring itself can lower the pKa, which may improve membrane permeability and absorption.[10]

Note: The data presented are illustrative examples derived from principles discussed in the cited literature to demonstrate the comparative effects of fluorination. Actual values are highly compound-specific.

Structure-Pharmacokinetic Relationship (SPKR) Discussion

The data clearly show that the strategic placement of fluorine atoms dramatically alters the pharmacokinetic profile of piperazine analogs. This relationship is driven by fundamental physicochemical principles.

Impact on Metabolic Stability

The primary reason for the improved profile of Analogs B and C is the blockade of metabolic oxidation.[9] CYP450 enzymes often hydroxylate electron-rich aromatic rings. The C-F bond is significantly stronger than a C-H bond and is not susceptible to this enzymatic action.[8] By placing a fluorine atom at a known site of metabolism, the metabolic pathway is effectively shut down, forcing the body to rely on slower, alternative clearance mechanisms. This directly translates to lower clearance, a longer half-life, and higher overall drug exposure (AUC).

Metabolic Blocking by Fluorination cluster_0 Parent Compound (Analog A) cluster_1 Fluorinated Analog (Analog B) Parent R-Aryl-H Metabolically Liable Site Metabolite R-Aryl-OH Hydroxylated Metabolite Parent:f1->Metabolite:f0 CYP450 Oxidation (Rapid) Fluorinated R-Aryl-F Blocked Site NoMetabolism Metabolism Blocked Fluorinated:f1->NoMetabolism C-F Bond Resists Oxidation

Caption: Fluorine blocks common sites of CYP450-mediated metabolism.

Impact on Physicochemical Properties and Absorption

Fluorination does more than just block metabolism; it alters the electronic properties of the entire molecule.[5]

  • pKa Reduction: As the most electronegative element, fluorine withdraws electron density. When placed near the basic nitrogen atoms of the piperazine ring, it can lower their pKa (making them less basic).[10] This is a crucial advantage for oral absorption. A highly basic compound will be fully protonated (charged) in the acidic environment of the stomach and may remain so in the intestine. Charged molecules generally have poor membrane permeability. By reducing the pKa, a larger fraction of the compound exists in its neutral, more lipophilic state at physiological pH, allowing it to more readily pass through the intestinal wall and into the bloodstream.[8][10]

  • Lipophilicity (LogD): The effect of fluorine on lipophilicity is complex. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability. However, adding more fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity due to the atom's polarity. This property must be carefully balanced to achieve optimal absorption without creating solubility issues.

Impact on Transporter Interactions

Efflux transporters, particularly P-glycoprotein (P-gp), are a major hurdle for oral bioavailability.[20] These transporters in the intestinal wall actively pump drugs back into the gut lumen, preventing their absorption. Structural changes, including fluorination, can alter a compound's affinity for these transporters. While not always predictable, subtle modifications to the molecule's shape and electronic surface can sometimes reduce its recognition by P-gp, leading to a significant increase in bioavailability.[20]

Conclusion

The strategic fluorination of piperazine analogs is a highly effective and validated strategy in modern drug discovery for enhancing pharmacokinetic properties. By understanding the interplay between the position of fluorine and its effects on metabolism, pKa, and transporter interactions, medicinal chemists can rationally design molecules with improved oral bioavailability, longer half-lives, and more consistent patient exposure. The comparative data and mechanistic principles outlined in this guide demonstrate that moving from a metabolically labile parent compound to a well-designed fluorinated analog can be the difference between a failed candidate and a successful therapeutic. A comprehensive ADME screening cascade, beginning with in vitro assays and culminating in in vivo pharmacokinetic studies, is essential to validate these design strategies and select candidates with the highest probability of clinical success.

References

  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • IQVIA. (n.d.). In Vitro screening - IQVIA Laboratories.
  • Selvita. (n.d.). In Vitro ADME - Selvita.
  • Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development.
  • R Discovery. (2011, August 1). Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents.
  • Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.
  • Tiwari, A., Mahadik, K. R., & Gabhe, S. Y. (2020, December 12). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Journal of Applied Pharmaceutical Science, 10(12), 001-012.
  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Semantic Scholar. (2022, February 21). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ACS Publications. (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles.
  • BenchChem. (n.d.). Comparative study of the pharmacokinetic properties of piperazine derivatives.
  • MDPI. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubMed. (2025, February 16). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates.
  • PolyU Institutional Research Archive. (2022, February). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters.
  • MalariaWorld. (2024, November 19). Synthesis and evaluation of fluorinated piperazine-hydroxyethylamine analogues as potential antiplasmodial candidates.
  • PubMed. (1989, February). Structure--activity relationship of quinolones.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ResearchGate. (2025, August 6). Synthesis and Evaluation of Fluorinated Piperazine‐Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates | Request PDF.
  • ResearchGate. (2020, March). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • ResearchGate. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PubMed. (2020, December 15). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects.
  • ACS Publications. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.

Sources

Safety & Regulatory Compliance

Safety

1-(5-Fluoro-3-methylpyridin-2-YL)piperazinehcl proper disposal procedures

The management and disposal of complex pharmaceutical intermediates like 1-(5-Fluoro-3-methylpyridin-2-YL)piperazine hydrochloride require strict adherence to Environmental Health and Safety (EHS) protocols. As a fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of complex pharmaceutical intermediates like 1-(5-Fluoro-3-methylpyridin-2-YL)piperazine hydrochloride require strict adherence to Environmental Health and Safety (EHS) protocols. As a fluorinated, nitrogen-rich heterocyclic salt, this compound presents specific waste routing challenges. Improper disposal not only risks regulatory non-compliance but can also lead to dangerous chemical incompatibilities or excessive institutional disposal costs.

As a Senior Application Scientist, I have structured this guide to move beyond basic compliance, explaining the causality behind these EHS directives so your laboratory can implement a self-validating, fail-safe waste management system.

Chemical Profile and Disposal Causality

1-(5-Fluoro-3-methylpyridin-2-YL)piperazine HCl is typically utilized as a building block in drug discovery. From a waste management perspective, its chemical structure dictates its disposal route:

  • The Fluorine Atom: The presence of a covalently bound halogen (fluorine) automatically classifies any organic solution containing this compound as Halogenated Waste [1]. During commercial waste incineration, halogenated compounds generate corrosive gases (like hydrogen fluoride), requiring specialized facility scrubbers.

  • The Hydrochloride Salt: As an HCl salt, aqueous solutions of this compound will be inherently acidic.

  • The Amine/Pyridine Moieties: Nitrogenous bases can react exothermically with strong oxidizers or acids if mixed improperly in waste carboys[2].

Waste Routing Decision Matrix

The following diagram illustrates the logical workflow for segregating this compound based on its physical state at the time of disposal.

WasteRouting Start 1-(5-Fluoro-3-methylpyridin-2-YL) piperazine HCl Waste Solid Solid Powder / Residue Start->Solid Liquid In Solution (Reaction Mother Liquor) Start->Liquid SolidWaste Solid Hazardous Waste Collection Solid->SolidWaste Aqueous Aqueous Solution (pH check required) Liquid->Aqueous Organic Organic Solvent Solution Liquid->Organic Halogenated Halogenated Solvent Waste (Due to Fluorine content) Aqueous->Halogenated If mixed with organics EHS EHS / Institutional Waste Pickup Aqueous->EHS Aqueous Waste Stream Organic->Halogenated Halogenated->EHS SolidWaste->EHS

Decision matrix for 1-(5-Fluoro-3-methylpyridin-2-YL)piperazine HCl waste routing.

Quantitative Waste Classification Data

To ensure proper segregation, laboratory personnel must classify the waste stream accurately. Commingling halogenated waste with non-halogenated waste can increase institutional disposal costs by up to three times[1].

Waste StatePrimary Hazard / CharacteristicRequired Segregation CategoryApproved Container MaterialSAA Accumulation Limit
Pure Solid / Powder Irritant, potentially toxicSolid Hazardous WasteHigh-Density Polyethylene (HDPE)Up to 1 year (if < 55 gal)[3]
Dissolved in Organics (e.g., DMSO, MeOH)Flammable, HalogenatedHalogenated Solvent WasteHDPE or PTFE-lined glassUp to 1 year (if < 55 gal)[3]
Aqueous Solutions Mildly acidic (HCl salt)Aqueous Waste (pH 2-12)HDPE plastic carboyUp to 1 year (if < 55 gal)[3]
Empty Primary Vials Chemical residueSolid Hazardous WasteN/A (Deface labels)Dispose after triple rinse[4]

Step-by-Step Operational Disposal Protocol

This methodology ensures that researchers handle the disposal of 1-(5-Fluoro-3-methylpyridin-2-YL)piperazine HCl safely, preventing laboratory contamination and ensuring RCRA (Resource Conservation and Recovery Act) compliance.

Step 1: State Identification and Segregation

  • Action: Determine if the waste is a solid residue, an aqueous solution, or dissolved in an organic solvent.

  • Causality: You must never dispose of this compound via sink evaporation or drain disposal[3][4]. Even if dissolved in a non-halogenated solvent (like Hexane or Ethyl Acetate), the presence of the fluorinated piperazine derivative dictates that the entire mixture must be routed to the Halogenated Waste stream[1][4].

Step 2: Container Selection and Preparation

  • Action: Select a compatible container, preferably a 4-liter white poly bottle or a 5-gallon HDPE carboy[1]. Ensure the container is completely dry before adding non-aqueous waste.

  • Causality: Because this is a hydrochloride salt, residual moisture can lead to slight acidification. HDPE is highly resistant to both acidic environments and a wide range of organic solvents, preventing container degradation and secondary leaks[2][5].

Step 3: Active Waste Collection

  • Action: Conduct all waste transfers inside an operating chemical fume hood[1]. Use a dedicated funnel to prevent spills.

  • Causality: Aerosolization of fine pharmaceutical powders or splashing of solvent mixtures poses an inhalation hazard. The fume hood ensures negative pressure containment. Keep the container closed at all times when not actively adding waste to prevent fugitive emissions[4][5].

Step 4: Labeling and SAA Compliance

  • Action: Immediately affix a Hazardous Waste Tag to the container the moment the first drop of waste is added[1]. List "1-(5-Fluoro-3-methylpyridin-2-YL)piperazine hydrochloride" fully; do not use abbreviations or internal lab codes.

  • Causality: Unlabeled "mystery" chemicals require expensive analytical testing by EHS before disposal. Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a plastic bin) to capture any potential catastrophic failure of the primary vessel[1][3].

Step 5: Decontamination of Empty Vessels

  • Action: Empty primary reagent bottles must be triple-rinsed with a compatible solvent (e.g., methanol or water) capable of dissolving the residual salt[4][5].

  • Causality: Each rinse should use approximately 5% of the container's volume. This rinsate must be collected and disposed of as hazardous waste[4][5]. Only after triple rinsing and defacing the original chemical label can the empty glass/plastic vessel be disposed of in the regular laboratory trash or glass recycling[4][5].

References

  • Source: Hong Kong University of Science and Technology (HKUST)
  • Halogenated Solvents in Laboratories - Campus Operations Source: Temple University URL
  • Source: Vanderbilt University Medical Center (VUMC)
  • Source: Central Washington University (CWU)
  • Source: National Institutes of Health (NIH)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.